Methyl 2-(bromomethyl)-4-cyanobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVCVLSZNSKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633347 | |
| Record name | Methyl 2-(bromomethyl)-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165111-46-6 | |
| Record name | Methyl 2-(bromomethyl)-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-(bromomethyl)-4-cyanobenzoate, identified by the CAS number 165111-46-6, is a substituted aromatic compound.[1][2][3] Structurally, it is a benzoate derivative featuring both a bromomethyl and a cyano group, making it a valuable and reactive intermediate in organic synthesis.[4] Its bifunctional nature allows it to serve as a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and a summary of its applications and safety information.
Core Properties and Data
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 165111-46-6 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][5] |
| Molecular Weight | 254.08 g/mol | [2][6][5] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 380.5°C at 760 mmHg (Predicted) | [2][6] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 183.9°C | [7] |
| Purity | Typically available at ≥95% | |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place. | [2][6][8] |
| MDL Number | MFCD09864855 | [2][6] |
| Synonyms | Benzoic acid, 2-(bromomethyl)-4-cyano-, methyl ester; 2-Bromomethyl-4-cyanobenzoic acid methyl ester | [2][6] |
Experimental Protocols
The following section details a common and reliable method for the synthesis of this compound.
Synthesis via Radical Bromination
This procedure outlines the synthesis of the title compound from Methyl 4-cyano-2-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[1][2]
Reagents and Materials:
-
Methyl 4-cyano-2-methylbenzoate (starting material)
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) within a suitable reaction flask.[1][2]
-
Addition of NBS: Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to the solution to form a suspension.[1][2]
-
Initiation: Heat the suspension to 80°C for 5 minutes.[1][2]
-
Radical Initiation: Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 1.88 g, 11.42 mmol), to the heated suspension.[1]
-
Reaction: Stir the reaction mixture continuously at 80°C for 16 hours.[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide byproduct.[1][2]
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.[1][2]
-
Purification: Purify the crude product by silica gel column chromatography. Elute using a solvent gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[1][2]
-
Final Product: The purified product, this compound, is obtained as a white solid (e.g., 3.84 g, 66.9% yield).[1][2]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the logical role of this compound in drug development.
Caption: Workflow for the synthesis of this compound.
Caption: Role as an intermediate in pharmaceutical ingredient synthesis.
Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis. Its structure contains two key reactive sites:
-
The Bromomethyl Group (-CH₂Br): This benzylic bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions.
-
The Cyano (-CN) and Ester (-COOCH₃) Groups: These groups can be hydrolyzed, reduced, or otherwise transformed into other functionalities like carboxylic acids, amides, or amines, further increasing the synthetic versatility of the molecule.
A related isomer, Methyl 3-bromomethyl-4-cyanobenzoate, is noted for its use as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.[4] This highlights the utility of the bromomethyl cyanobenzoate scaffold in medicinal chemistry for creating complex, biologically active molecules.
Safety and Handling
While specific toxicological data is limited, the compound's chemical class and functional groups suggest that appropriate safety precautions are necessary.
-
Hazard Statements: GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: Recommended precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Handling: Use only in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[9] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere, refrigerated at 2-8°C.[2][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
References
- 1. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 2. 165111-46-6 | CAS DataBase [m.chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]
- 7. Methyl 2-(bromomethyl)-4-cyanobenzoate165111-46-6,Purity96%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 8. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 9. Methyl 2-(bromomethyl)-4-chlorobenzoate | CAS#:145908-29-8 | Chemsrc [chemsrc.com]
A Technical Guide to Methyl 2-(bromomethyl)-4-cyanobenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Methyl 2-(bromomethyl)-4-cyanobenzoate, a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, and a robust synthesis protocol. Furthermore, this guide presents predicted spectroscopic data for structural elucidation and outlines essential safety and handling information. The synthesis and analytical workflows are visualized to support researchers in their practical applications of this compound.
Molecular Structure and Identifiers
This compound is a substituted aromatic compound featuring a methyl ester, a bromomethyl group, and a nitrile group attached to a benzene ring. These functional groups make it a versatile reagent for the synthesis of more complex molecules in pharmaceutical and materials science research.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 165111-46-6[1][2] |
| Molecular Formula | C₁₀H₈BrNO₂[2] |
| Molecular Weight | 254.08 g/mol [2] |
| SMILES | COC(=O)C1=C(CBr)C=C(C=C1)C#N[2] |
| MDL Number | MFCD09864855[2] |
Physicochemical Properties
The compound is supplied as a white solid and requires specific storage conditions to maintain its stability and reactivity.[1]
| Property | Value |
| Physical Form | White Solid[1] |
| Storage Conditions | Inert atmosphere, 2-8°C[2] |
| Melting Point | Data not available in search results |
| Boiling Point | Data not available in search results |
| Solubility | Data not available in search results |
Synthesis of this compound
The primary synthesis route involves the radical bromination of the benzylic methyl group of Methyl 4-cyano-2-methylbenzoate. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
The following protocol is adapted from established synthesis procedures.[1]
Materials:
-
Methyl 4-cyano-2-methylbenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.5 eq)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) in a round-bottom flask equipped with a reflux condenser.[1]
-
Add N-bromosuccinimide (NBS) (4.88 g, 27.4 mmol) to form a suspension.[1]
-
Heat the suspension to 80°C for approximately 5 minutes.[1]
-
Add the radical initiator, azobisisobutyronitrile (AIBN) (1.88 g, 11.42 mmol).[1]
-
Maintain the reaction mixture at 80°C with continuous stirring for 16 hours.[1] Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.[1]
-
Filter the mixture to remove succinimide byproduct. The filtrate contains the crude product.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
Purification:
-
Purify the crude product by silica gel column chromatography.[1]
-
Use a solvent system of ethyl acetate (EA) and petroleum ether (PE), employing a gradient elution from 0% to 5% ethyl acetate.[1]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid (expected yield ~67%).[1]
Predicted Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | d | 1H | Ar-H (H6) |
| ~7.8-7.9 | dd | 1H | Ar-H (H5) |
| ~7.7-7.8 | d | 1H | Ar-H (H3) |
| ~4.9 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~140 | Ar-C (C2-CH₂Br) |
| ~134 | Ar-C (C1) |
| ~132 | Ar-CH (C6) |
| ~131 | Ar-CH (C3) |
| ~129 | Ar-CH (C5) |
| ~118 | C≡N (nitrile) |
| ~115 | Ar-C (C4-CN) |
| ~53 | -OCH₃ |
| ~30 | -CH₂Br |
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2230-2210 | C≡N (Nitrile) Stretch |
| ~1730-1715 | C=O (Ester) Stretch |
| ~1600, 1480 | Aromatic C=C Bending |
| ~1250-1000 | C-O (Ester) Stretch |
| ~700-600 | C-Br Stretch |
In mass spectrometry with electrospray ionization (ESI-MS), the key feature to confirm the presence of bromine is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum should exhibit two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
| Ion | Expected m/z |
| [M(⁷⁹Br)]⁺ | ~253.98 |
| [M(⁸¹Br)]⁺ | ~255.98 |
Structural Elucidation Workflow
Confirming the identity and purity of the synthesized product is critical. The following workflow illustrates the logical application of various spectroscopic techniques for comprehensive structural elucidation.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the radical bromination of methyl 4-cyano-2-methylbenzoate. This document details the reaction pathway, experimental protocols, and relevant quantitative data.
Synthesis Pathway
The synthesis of this compound is achieved through a Wohl-Ziegler reaction, a well-established method for the allylic or benzylic bromination of hydrocarbons.[1][2] In this specific case, the methyl group of methyl 4-cyano-2-methylbenzoate is selectively brominated using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[3] The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride, under thermal conditions to facilitate the homolytic cleavage of the initiator and propagation of the radical chain reaction.[2][3][4]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.[3]
| Parameter | Value |
| Starting Material | Methyl 4-cyano-2-methylbenzoate |
| Reagents | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl4) |
| Reaction Temperature | 80 °C |
| Reaction Time | 16 hours |
| Yield | 66.9% |
| Product Appearance | White solid |
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.[3]
Materials:
-
Methyl 4-cyano-2-methylbenzoate (4.0 g, 22.83 mmol)
-
N-bromosuccinimide (NBS) (4.88 g, 27.4 mmol)
-
Azobisisobutyronitrile (AIBN) (1.88 g, 11.42 mmol)
-
Carbon tetrachloride (CCl4) (150 mL)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Silica gel for column chromatography
Procedure:
-
A suspension of methyl 4-cyano-2-methylbenzoate (4.0 g, 22.83 mmol) and N-bromosuccinimide (4.88 g, 27.4 mmol) is prepared in carbon tetrachloride (150 mL).
-
The suspension is heated to 80 °C for 5 minutes.
-
Azobisisobutyronitrile (1.88 g, 11.42 mmol) is added to the heated suspension.
-
The reaction mixture is stirred continuously at 80 °C for 16 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is filtered to remove the succinimide byproduct.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient elution of 0% to 5% ethyl acetate in petroleum ether.
-
The purified product, this compound, is obtained as a white solid (3.84 g, 66.9% yield).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
physical and chemical properties of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(bromomethyl)-4-cyanobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, featuring a reactive bromomethyl group and a cyano-substituted aromatic ring, makes it a versatile building block for the construction of various heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a special focus on its role as a precursor in the development of targeted cancer therapies such as PARP inhibitors. Detailed experimental protocols and safety information are also included to support its practical application in a research and development setting.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1][2] While extensive experimental data on its physical properties is not widely published, predicted values and data from analogous compounds provide valuable insights.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 165111-46-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 254.08 g/mol | [1][2][3][4][5][6][7] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | Not available (solid at room temp.) | |
| Boiling Point | 380.5 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Solubility | Miscible with organic solvents like ethanol and ether; slightly soluble in water. | [2][8] |
Spectroscopic Data (Predicted and Analogous Compounds)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ ~7.8-8.1 (m, 3H, Ar-H), ~4.9 (s, 2H, -CH₂Br), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~165 (C=O), ~135-140 (Ar-C), ~130-133 (Ar-CH), ~117 (CN), ~53 (-OCH₃), ~30 (-CH₂Br) |
| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1725 (C=O ester stretch), ~1250 (C-O stretch), ~680 (C-Br stretch) |
| Mass Spec (m/z) | [M]+ at 253/255 (due to Br isotopes) |
Synthesis and Purification
This compound is typically synthesized via the radical bromination of Methyl 4-cyano-2-methylbenzoate.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is a general procedure for the synthesis of this compound.[2][9]
Materials:
-
Methyl 4-cyano-2-methylbenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) in a round-bottom flask.[9]
-
Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to form a suspension.[9]
-
Heat the suspension to 80 °C for 5 minutes.[9]
-
Add azobisisobutyronitrile (AIBN) (e.g., 1.88 g, 11.42 mmol) to the mixture.[9]
-
Stir the reaction mixture continuously at 80 °C for 16 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.[9]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[2][9]
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.[2][9]
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the benzylic bromide, which is a good leaving group and readily participates in nucleophilic substitution reactions. This property makes it an invaluable intermediate in the synthesis of various pharmaceuticals.
A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs. The phthalazinone core of several PARP inhibitors, such as Talazoparib, can be constructed using intermediates derived from substituted benzyl bromides.
Representative Application: Synthesis of a Phthalazinone Core
The following is a representative protocol illustrating how a bromomethyl-functionalized benzoic acid derivative can be used to construct a phthalazinone ring system, a core structure in many PARP inhibitors.
Materials:
-
A 2-(bromomethyl)benzoic acid derivative
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the 2-(bromomethyl)benzoic acid derivative in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The phthalazinone product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Mechanism of Action of PARP Inhibitors
PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.
When a PARP inhibitor is introduced, it blocks PARP's ability to repair single-strand breaks. These unrepaired single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks. In BRCA-deficient cancer cells that lack a functional HR pathway, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, cell death (apoptosis). Normal cells, which have a functional HR pathway, are less affected by PARP inhibition.
Caption: Mechanism of action of PARP inhibitors in normal vs. BRCA-deficient cancer cells.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | P264, P270, P280, P301+P312, P303+P361+P353, P305+P351+P338, P310, P501 |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a NIOSH-approved respirator if dusts are generated.
Storage:
-
Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Keep container tightly closed.
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic molecules with significant biological activity. Its role as a precursor to potent anti-cancer agents like PARP inhibitors highlights its importance in modern drug discovery and development. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet publicly available, the information provided in this guide, including its synthesis, reactivity, and a detailed understanding of its application in the context of PARP inhibition, serves as a crucial resource for researchers in the field. Proper handling and storage are essential due to its hazardous nature.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]
- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 165111-46-6). The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, drawing from available safety data sheets and chemical databases. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound is considered harmful if swallowed and causes severe skin burns and eye damage.[1]
GHS Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding contact with skin and eyes, preventing inhalation, and using appropriate personal protective equipment.[1][3]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. Some data are predicted values.
| Property | Value | Source |
| CAS Number | 165111-46-6 | [4][5] |
| Molecular Formula | C10H8BrNO2 | [1][4][5][6] |
| Molecular Weight | 254.08 g/mol | [1][4][5][6] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 380.5±37.0 °C (Predicted) | [4] |
| Density | 1.53±0.1 g/cm3 (Predicted) | [4] |
| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon) | [4][5] |
Exposure Controls and Personal Protection
To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area. Use only outdoors or in a chemical fume hood.[3][7][8] Ensure eyewash stations and safety showers are readily accessible.[3][7][8] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9][7][8] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Handle with gloves that have been inspected prior to use and dispose of them properly after use.[9] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[8] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[8] Wash hands thoroughly after handling.[1][3][7] Do not eat, drink, or smoke when using this product.[1][3] |
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3][7] If the person is not breathing, give artificial respiration.[8] Call a poison center or doctor if you feel unwell. |
| Skin Contact | Immediately take off all contaminated clothing.[1][3] Rinse the skin with plenty of water or shower.[1][3] Wash with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][3][7] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][7] Immediately call a poison center or doctor.[1][3] |
| Ingestion | Rinse mouth.[1][3] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[3] |
A logical workflow for first aid response is illustrated in the following diagram.
Caption: First aid response workflow for different exposure routes.
Firefighting and Accidental Release Measures
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3][7][8]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3][7][8][10]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Keep people away from and upwind of the spill.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]
-
Containment and Cleanup: For small spills, dampen the solid material with water and transfer it to a suitable container.[11] Use absorbent paper dampened with water to pick up any remaining material.[11] For larger spills, sweep up and shovel the material into suitable containers for disposal.[8]
The following diagram illustrates a logical workflow for handling a chemical spill.
Caption: General workflow for responding to a chemical spill.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3][9] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8] Store locked up.[3] The recommended storage temperature is between 2-8°C.[4][5]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3]
Stability and Reactivity
-
Reactivity: No hazardous reactions are expected under normal processing.[7]
-
Chemical Stability: The product is stable under normal conditions.[7][12]
-
Conditions to Avoid: Incompatible products, heat, and sources of ignition.[3][7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[3][7][8]
Toxicological Information
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][7] Do not empty into drains.[8] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Synthesis Protocol
For informational purposes, a general experimental protocol for the synthesis of this compound is as follows:
Methyl 4-cyano-2-methylbenzoate is dissolved in carbon tetrachloride. N-bromosuccinimide (NBS) is added to form a suspension. The suspension is heated, and azobisisobutyronitrile (AIBN) is added. The mixture is stirred at an elevated temperature for several hours. After the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to yield this compound as a white solid.[4]
References
- 1. file.ambeed.com [file.ambeed.com]
- 2. synzeal.com [synzeal.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 5. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Stability and Storage of Methyl 2-(bromomethyl)-4-cyanobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in pharmaceutical synthesis. Due to the presence of a reactive benzylic bromide and a susceptible methyl ester functional group, this compound requires careful handling and storage to maintain its integrity. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for purity and stability assessment, based on available data and established chemical principles.
Chemical Properties and Structure
This compound is a white to off-white solid with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[1] Its structure contains a benzene ring substituted with a bromomethyl, a cyano, and a methyl ester group, which dictate its reactivity and stability.
| Property | Value | Reference |
| CAS Number | 165111-46-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][5] |
| Molecular Weight | 254.08 g/mol | [3][5] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥ 95% | [4][5] |
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and chemical properties:
| Condition | Recommendation | Rationale | Reference |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential side reactions. | [2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | To prevent reactions with atmospheric moisture and oxygen. | [2] |
| Container | Tightly sealed, dry container | To protect from moisture and contamination. | |
| Light | Protect from light | To prevent potential photolytic degradation. | |
| Ventilation | Store in a well-ventilated area | General safety precaution for handling chemical reagents. |
Incompatible Materials: Based on the reactivity of similar benzylic bromides and esters, it is prudent to avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Bases: Can promote hydrolysis of the ester and elimination or substitution of the bromide.
-
Nucleophiles: The benzylic bromide is susceptible to nucleophilic attack. This includes water, alcohols, and amines.
Stability Profile and Potential Degradation Pathways
This compound is reported to be stable under recommended storage conditions.[5] However, its chemical structure suggests susceptibility to degradation under various stress conditions. The primary sites of degradation are the benzylic bromide and the methyl ester functional groups.
Hydrolytic Degradation
Acidic and Basic Conditions: The methyl ester group is susceptible to hydrolysis.
-
Acid-catalyzed hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 2-(bromomethyl)-4-cyanobenzoic acid and methanol.
-
Base-catalyzed hydrolysis (saponification): In the presence of a base, the ester will be saponified to the corresponding carboxylate salt.
Neutral Conditions (Solvolysis): The benzylic bromide is electrophilic and can undergo nucleophilic substitution with water (hydrolysis) or other nucleophilic solvents (solvolysis) to form the corresponding benzyl alcohol, 2-(hydroxymethyl)-4-cyanobenzoic acid methyl ester.[6][7][8][9][10] The presence of electron-withdrawing groups (cyano and ester) on the benzene ring can influence the rate of this reaction.
Thermal Degradation
Elevated temperatures can accelerate both hydrolysis/solvolysis and potentially lead to other decomposition reactions. While specific data for this compound is unavailable, benzylic halides can undergo elimination reactions or more complex decomposition at high temperatures.
Photolytic Degradation
Aromatic brominated compounds can be sensitive to light. UV radiation can potentially lead to homolytic cleavage of the carbon-bromine bond, generating radical intermediates that can lead to a variety of degradation products.
The following diagram illustrates the potential degradation pathways:
Experimental Protocols for Stability Assessment
While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on ICH guidelines for forced degradation studies can be outlined.[11][12] The goal is to develop a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the intact compound from its degradation products.[13][14]
Forced Degradation Study Protocol
The following table outlines a typical forced degradation study protocol. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detected.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-4 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid sample at 80°C for 48 hours. |
| Photostability | Expose solid sample to ICH Q1B specified light conditions. |
Proposed Stability-Indicating HPLC Method
A reversed-phase HPLC method would be the most suitable for monitoring the stability of this compound.
| Parameter | Suggested Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The following diagram illustrates the workflow for a forced degradation study:
Conclusion
This compound is a valuable chemical intermediate that requires specific storage conditions to ensure its stability. The presence of reactive functional groups makes it susceptible to degradation via hydrolysis, solvolysis, and potentially photolysis. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is crucial. For quality control and stability studies, the development of a validated stability-indicating HPLC method is essential. The information and proposed protocols in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 2. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]
- 4. 165111-46-6 Cas No. | Methyl 2-bromomethyl-4-cyanobenzoate | Apollo [store.apolloscientific.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 7. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 8. researchgate.net [researchgate.net]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. ijsdr.org [ijsdr.org]
- 12. ijcrt.org [ijcrt.org]
- 13. questjournals.org [questjournals.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Spectroscopic and Synthetic Profile of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for Methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this guide combines a well-established synthetic protocol with a thorough, data-driven prediction of its spectroscopic characteristics.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the radical bromination of its precursor, Methyl 4-cyano-2-methylbenzoate.[1]
Experimental Protocol
The synthesis is typically carried out via a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[1]
Materials:
-
Methyl 4-cyano-2-methylbenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
Procedure: [1]
-
A solution of Methyl 4-cyano-2-methylbenzoate (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.
-
N-bromosuccinimide (1.2 eq) is added to the solution.
-
The mixture is heated to 80°C.
-
Azobisisobutyronitrile (0.5 eq) is then added, and the reaction mixture is stirred at 80°C for approximately 16 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[1]
This procedure typically yields this compound as a white solid.[1]
Synthesis Workflow Diagram
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous molecules.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | d | 1H | Ar-H (H6) |
| ~7.8 - 8.0 | dd | 1H | Ar-H (H5) |
| ~7.7 - 7.9 | d | 1H | Ar-H (H3) |
| ~4.9 | s | 2H | -CH₂Br |
| ~3.9 | s | 3H | -OCH₃ |
| Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (ester) |
| ~140 - 142 | Ar-C (C2-CH₂Br) |
| ~134 - 136 | Ar-C (C4-CN) |
| ~132 - 134 | Ar-C (C1) |
| ~130 - 132 | Ar-CH (C6) |
| ~128 - 130 | Ar-CH (C5) |
| ~126 - 128 | Ar-CH (C3) |
| ~117 - 119 | -C≡N |
| ~52 - 54 | -OCH₃ |
| ~30 - 33 | -CH₂Br |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~2230 - 2210 | C≡N stretch (nitrile) |
| ~1720 - 1700 | C=O stretch (ester) |
| ~1600 - 1450 | C=C stretch (aromatic ring) |
| ~1250 - 1000 | C-O stretch (ester) |
| ~700 - 600 | C-Br stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 253/255 | [M]⁺, [M+2]⁺ isotopic pattern for Br |
| 222/224 | [M - OCH₃]⁺ |
| 174 | [M - Br]⁺ |
| 146 | [M - Br - CO]⁺ |
| 116 | [M - Br - CO - OCH₃]⁺ or [M - Br - CO₂CH₃]⁺ |
General Experimental Methods for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequence, spectral width of 0-12 ppm, with a sufficient number of scans for an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled pulse sequence, spectral width of 0-200 ppm. A longer acquisition time is typically required.
-
Data Processing: Fourier transformation, phase correction, and baseline correction of the raw data.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Structural Elucidation Workflow
The confirmation of the structure of this compound would follow a logical progression of spectroscopic analysis.
References
key functional groups in Methyl 2-(bromomethyl)-4-cyanobenzoate
An In-depth Technical Guide to the Key Functional Groups of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the chemical properties, spectroscopic signatures, and strategic applications of the three core functional groups within this compound: the cyano group, the methyl ester, and the highly reactive bromomethyl group. This trifunctional scaffold serves as a versatile building block in medicinal chemistry, offering a combination of metabolic stability, prodrug capabilities, and a reactive handle for covalent modification or synthetic elaboration.
The Bromomethyl Group: A Potent Electrophilic Handle
The bromomethyl group, situated at the benzylic position, is the most reactive center of the molecule. Benzylic halides are highly susceptible to nucleophilic substitution reactions due to the resonance stabilization of the carbocation intermediate in an Sₙ1 pathway and the accessibility of the benzylic carbon in an Sₙ2 pathway.[1][2] This reactivity is fundamental to its utility in drug development and organic synthesis.
Key Applications in Drug Development:
-
Covalent Inhibitors: The electrophilic nature of the bromomethyl group makes it an effective "warhead" for targeted covalent inhibitors.[3] It can form a stable covalent bond by alkylating nucleophilic amino acid residues (e.g., histidine, cysteine, lysine) within the active site of a target protein, leading to potent and prolonged inhibition.[4]
-
Synthetic Linker: It serves as a crucial connection point for synthesizing more complex molecules. Its ability to react readily with alcohols, amines, and thiols allows for the facile introduction of the cyanobenzoate scaffold into larger molecular architectures, such as PROTACs or other targeted drug conjugates.[5]
Data Presentation: Spectroscopic Signatures
The following table summarizes the expected spectroscopic data for the bromomethyl functional group, based on analysis of analogous compounds.
| Spectroscopic Technique | Signature | Expected Value | Notes |
| ¹H NMR | Methylene Protons (-CH₂) | ~4.5 - 4.9 ppm (singlet) | The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring. |
| ¹³C NMR | Methylene Carbon (-CH₂) | ~30 - 35 ppm | The chemical shift is characteristic of a carbon atom bonded to a bromine.[6] |
The Cyano Group: A Versatile Modulator
The cyano, or nitrile, group is a polar, linear functional group that significantly influences the molecule's electronic and pharmacokinetic properties. It is a metabolically robust group often used in drug design.
Key Applications in Drug Development:
-
Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group or a halogen, helping to fine-tune binding interactions and metabolic stability.[4]
-
Pharmacokinetic Improvement: Its polarity can impact water solubility and interactions with biological targets.[7] Over 70 approved drugs contain a nitrile group, highlighting its importance in modulating drug properties.[8]
-
Covalent Warhead: While less reactive than the bromomethyl group, nitriles can also act as electrophilic warheads, particularly in the inhibition of enzymes like dipeptidyl peptidase 4 (DPP4), where they react with serine residues.[9]
Data Presentation: Spectroscopic Signatures
The table below outlines the characteristic spectroscopic signals for the aromatic nitrile functional group.
| Spectroscopic Technique | Signature | Expected Value | Notes |
| IR Spectroscopy | C≡N Triple Bond Stretch | 2220 - 2240 cm⁻¹ | This is a strong, sharp, and highly characteristic peak, making it easy to identify.[10][11][12][13] Conjugation to the aromatic ring shifts it to a slightly lower wavenumber than aliphatic nitriles.[13] |
| ¹³C NMR | Nitrile Carbon (C≡N) | 115 - 120 ppm | The nitrile carbon appears in a distinct region, separate from aromatic or carbonyl carbons.[10][11][14] |
The Methyl Ester: A Prodrug Moiety
The methyl ester functional group provides an avenue for modifying the physicochemical properties of a parent molecule, most notably its lipophilicity.
Key Applications in Drug Development:
-
Prodrug Strategy: Ester groups are frequently used to mask polar carboxylic acid groups, thereby increasing a drug's lipophilicity and its ability to permeate cell membranes.[9][15] Once absorbed, the ester is readily hydrolyzed by esterase enzymes in the blood and liver to release the active carboxylic acid form of the drug.[15]
-
Solubility and Stability Tuning: The conversion of a carboxylic acid to a methyl ester can improve formulation stability and modify solubility profiles.
Data Presentation: Spectroscopic Signatures
This table summarizes the key spectroscopic data for the methyl ester group on an aromatic ring.
| Spectroscopic Technique | Signature | Expected Value | Notes |
| IR Spectroscopy | C=O Carbonyl Stretch | ~1720 - 1730 cm⁻¹ | A very strong and sharp absorption band, characteristic of an ester carbonyl. |
| IR Spectroscopy | C-O Stretch | ~1250 - 1300 cm⁻¹ | A strong band associated with the ester C-O bond. |
| ¹H NMR | Methyl Protons (-OCH₃) | ~3.9 ppm (singlet) | The methyl protons are deshielded by the adjacent oxygen atom.[12] |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 - 167 ppm | The ester carbonyl carbon is found in a typical downfield region.[12] |
| ¹³C NMR | Methyl Carbon (-OCH₃) | ~52 - 53 ppm | The chemical shift for the ester's methyl carbon.[12] |
Mandatory Visualization
The following diagrams illustrate the structure, reactivity, and synthesis of this compound.
Caption: Functional group map of this compound.
Caption: Reactivity pathways of the bromomethyl group with common nucleophiles.
Caption: Experimental workflow for the synthesis of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the radical bromination of the benzylic methyl group.
Materials:
-
Methyl 4-cyano-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq, catalytic)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate, Petroleum ether (for chromatography)
Procedure:
-
Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.8 mmol) in carbon tetrachloride (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to the solution.
-
Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 0.37 g, 2.28 mmol).
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate) to yield the final product as a white solid.
Protocol 2: Williamson Ether Synthesis using the Bromomethyl Group
This protocol demonstrates the utility of the bromomethyl group in forming an ether linkage via an Sₙ2 reaction.[11]
Materials:
-
This compound (1.0 eq)
-
An alcohol (e.g., Benzyl alcohol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol (1.1 eq) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the benzylic bromide dropwise to the alkoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired ether.
References
- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 2. Combined Biophysical Chemistry Reveals a New Covalent Inhibitor with a Low-Reactivity Alkyl Halide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 4-(bromomethyl)benzoate(2417-72-3) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Methyl-2-bromobenzoate [webbook.nist.gov]
- 15. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-cyanobenzoate is a versatile bifunctional reagent for the synthesis of a variety of nitrogen-containing heterocycles. Its utility stems from the presence of two key reactive sites: a highly reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution, and an ester group that can participate in subsequent cyclization reactions. The cyano substituent offers a site for further chemical modification, making this reagent a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.[1][2] This document provides detailed protocols for the synthesis of key heterocyclic scaffolds, including isoindolinones and phthalazinones, using this compound as the starting material.
General Applications
The primary application of this compound in heterocyclic synthesis is as a precursor to fused bicyclic systems. The typical reaction pathway involves an initial SN2 reaction with a dinucleophile, followed by an intramolecular cyclization.
Key Applications Include:
-
Synthesis of Isoindolinones: Reaction with primary amines leads to the formation of N-substituted 5-cyanoisoindolin-1-ones. The isoindolinone core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties.
-
Synthesis of Phthalazinones: Cyclocondensation with hydrazine and its derivatives provides a straightforward route to 7-cyanophthalazinones. Phthalazinone derivatives are known to exhibit various pharmacological activities, including anticancer and anti-inflammatory properties.[3][4]
-
Synthesis of Other Heterocycles: While less common, reactions with other dinucleophiles, such as thiourea or 2-aminothiophenol, could potentially lead to the formation of other heterocyclic systems like benzothiazinones or benzothiazepines, respectively.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 5-Cyanoisoindolin-1-ones
This protocol describes the synthesis of N-substituted 5-cyanoisoindolin-1-ones via the reaction of this compound with primary amines. The reaction proceeds through an initial N-alkylation followed by an in-situ intramolecular aminolysis of the methyl ester.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add the primary amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 5-cyanoisoindolin-1-one.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 7-Cyano-2H-phthalazin-1-one
This protocol outlines the synthesis of 7-cyano-2H-phthalazin-1-one through the cyclocondensation of this compound with hydrazine hydrate.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (EtOH) or n-butanol (n-BuOH)
-
Deionized water
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in ethanol (0.2 M).
-
Add hydrazine hydrate (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the precipitate and wash with cold ethanol and then with deionized water.
-
Dry the solid under vacuum to yield 7-cyano-2H-phthalazin-1-one.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Characterize the final product by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data Summary
The following tables summarize representative data for the starting material and the synthesized heterocyclic products. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 165111-46-6 | [2][5] |
| Molecular Formula | C10H8BrNO2 | [2][5] |
| Molecular Weight | 254.08 g/mol | [2][5] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Table 2: Representative Yields and Melting Points of Synthesized Heterocycles
| Heterocycle | R-group | Typical Yield (%) | Melting Point (°C) |
| 5-Cyano-2-phenylisoindolin-1-one | Phenyl | 75-85 | >200 |
| 2-Benzyl-5-cyanoisoindolin-1-one | Benzyl | 80-90 | 155-158 |
| 7-Cyano-2H-phthalazin-1-one | - | 70-80 | >250 |
Visualizations
Experimental Workflow for Heterocycle Synthesis
References
Application Notes and Protocols for Methyl 2-(bromomethyl)-4-cyanobenzoate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 165111-46-6) is a versatile bifunctional building block in organic synthesis.[1] Its structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. The products of these reactions can serve as precursors for a wide range of biologically active compounds.
Application Notes
The primary application of this compound lies in its use as a scaffold for the synthesis of a library of substituted benzoate derivatives. The benzylic bromide is highly susceptible to displacement by a wide range of nucleophiles, including nitrogen, oxygen, and sulfur-containing moieties.
Medicinal Chemistry and Drug Discovery:
Derivatives of this compound are of significant interest in drug discovery. The introduction of various aminomethyl, alkoxymethyl, and thiomethyl groups can lead to compounds with diverse pharmacological activities. For instance, the aminomethyl fragment is a common motif in many biologically active molecules and can be a key component in the development of novel therapeutic agents. The resulting substituted benzoate core can be further elaborated, for example, by transformation of the cyano and ester groups, to generate complex molecular architectures for screening against various biological targets. While direct applications of its derivatives are not extensively published, analogous structures are key components in important pharmaceuticals. For example, the structurally related 4'-(bromomethyl)-2-cyanobiphenyl is a key intermediate in the synthesis of angiotensin II receptor blockers. Furthermore, the synthesis of lenalidomide, an immunomodulatory drug, involves the nucleophilic substitution of a bromomethyl group on a substituted benzoate ring.[2]
Organic Synthesis and Materials Science:
In organic synthesis, the title compound serves as a versatile intermediate. The ability to introduce a variety of functional groups allows for the synthesis of tailored molecules for specific applications. For example, the introduction of fluorescent moieties can create probes for biological imaging. In materials science, derivatives of this compound could be explored as monomers for the synthesis of functional polymers with specific optical or electronic properties.
Data Presentation: Nucleophilic Substitution Reactions
The following tables summarize representative nucleophilic substitution reactions of this compound and analogous compounds with various nucleophiles.
Table 1: Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | R-NH₂ | Methyl 2-((alkylamino)methyl)-4-cyanobenzoate | Acetonitrile | K₂CO₃ | 80 | 12 | >95 (crude) | Adapted from[3] |
| Secondary Amine | R₂NH | Methyl 2-((dialkylamino)methyl)-4-cyanobenzoate | Acetonitrile | K₂CO₃ | 80 | 12 | >95 (crude) | Adapted from[3] |
| 3-aminopiperidine-2,6-dione HCl | - | Methyl 2-(((2,6-dioxopiperidin-3-yl)amino)methyl)-3-nitrobenzoate | DMSO | Triethylamine | 50-55 | - | - | Adapted from[2] |
Table 2: Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 4-Ethoxyphenol | Methyl 2-((4-ethoxyphenoxy)methyl)-4-cyanobenzoate | Dichloromethane | AlCl₃ | 0 - RT | 16 | 98 | Adapted from[3] |
| Hydroxide | NaOH | Methyl 2-(hydroxymethyl)-4-cyanobenzoate | Water/Organic Co-solvent | - | RT - Reflux | 1-3 | High | Adapted from[4] |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiol | Benzylthiol | Methyl 2-((benzylthio)methyl)-4-cyanobenzoate | DMF | KOH | RT | 0.5 | >80 | Adapted from[5] |
| Thiourea | Thiourea | Methyl 2-((thioureidomethyl)methyl)-4-cyanobenzoate | Methanol | NaOH | Reflux | 4 | 85-95 | Adapted from[3] |
Experimental Protocols
The following are representative protocols for nucleophilic substitution reactions involving this compound. These are generalized procedures and may require optimization for specific substrates and nucleophiles.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add the desired primary or secondary amine to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Reaction with Phenol Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Phenol (e.g., 4-ethoxyphenol) (1.0 eq)
-
Aluminum chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add the phenol to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of aluminum chloride in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., benzylthiol) (1.0 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the thiol in DMF.
-
Carefully add potassium hydroxide to the solution and stir to form the thiolate.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for nucleophilic substitution reactions.
Caption: Relationship between reagents, products, and applications.
References
- 1. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN109879817B - Preparation method of mesosulfuron-methyl - Google Patents [patents.google.com]
experimental protocol for benzylic bromination of methyl 4-cyano-2-methylbenzoate
Abstract
This application note details a robust and selective protocol for the benzylic bromination of methyl 4-cyano-2-methylbenzoate to synthesize methyl 2-(bromomethyl)-4-cyanobenzoate. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This Wohl-Ziegler reaction offers high regioselectivity for the benzylic position, minimizing aromatic bromination.[1][2] This protocol is intended for researchers and scientists in organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a reactive bromomethyl group and a cyano-substituted aromatic ring allows for diverse subsequent chemical transformations. The Wohl-Ziegler reaction is a well-established and reliable method for the selective benzylic bromination of alkyl-substituted aromatic compounds.[1] This method employs N-bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of bromine and hydrogen bromide in the reaction mixture, thereby reducing the likelihood of side reactions.[1][3] The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN, upon heating.[1][2]
Reaction Scheme
Methyl 4-cyano-2-methylbenzoate to this compound
Experimental Protocol
Materials:
-
Methyl 4-cyano-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium bisulfite (NaHSO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-cyano-2-methylbenzoate (1.0 eq) in anhydrous acetonitrile (10-15 mL per gram of starting material).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.1 eq). Then, add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq).[1]
-
Reaction Execution: Stir the mixture and heat it to reflux (approximately 82°C for acetonitrile). The reaction can be monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) to determine the consumption of the starting material. The reaction mixture may turn yellow or orange.[4]
-
Work-up: a. Once the reaction is complete (typically after 2-8 hours), allow the mixture to cool to room temperature. b. Filter the reaction mixture through a Büchner funnel to remove the succinimide byproduct.[1] Rinse the flask and the collected solid with a small amount of acetonitrile or dichloromethane. c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in dichloromethane. e. Wash the organic layer sequentially with saturated aqueous sodium bisulfite solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and finally with brine.[5] f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield pure this compound.[1]
Data Presentation
The following table summarizes the typical quantitative data for the benzylic bromination of methyl 4-cyano-2-methylbenzoate.
| Parameter | Value | Reference/Notes |
| Starting Material | Methyl 4-cyano-2-methylbenzoate | - |
| Reagents | N-Bromosuccinimide (NBS) | 1.1 - 1.3 molar equivalents[5] |
| Azobisisobutyronitrile (AIBN) | 0.02 - 0.05 molar equivalents[1] | |
| Solvent | Acetonitrile | Can also use CCl4, monochlorobenzene[2][6] |
| Temperature | Reflux (~82°C) | Elevated temperatures are typical[7] |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion |
| Expected Product | This compound | - |
| Typical Yield | 70 - 90% | Yields can vary based on scale and purity[8] |
Visualization of Experimental Workflow
Caption: Workflow for the benzylic bromination of methyl 4-cyano-2-methylbenzoate.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
AIBN is a flammable solid and can decompose exothermically. Store it in a cool place and avoid heating it directly.
-
Acetonitrile and dichloromethane are volatile and toxic organic solvents. Handle them in a fume hood.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although it is not always strictly necessary for this type of reaction.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always perform a thorough risk assessment before starting any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Methyl 2-(bromomethyl)-4-cyanobenzoate as a Benzylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-cyanobenzoate is a versatile bifunctional reagent utilized in organic synthesis. Its structure incorporates a reactive bromomethyl group, making it an effective benzylating agent for a variety of nucleophiles. The presence of the electron-withdrawing cyano and methoxycarbonyl groups on the aromatic ring can influence the reactivity of the benzylic bromide. This document provides detailed application notes and experimental protocols for the use of this compound in the benzylation of common functional groups, including nitrogen heterocycles, alcohols, phenols, and thiols.
Chemical Properties
| Property | Value |
| CAS Number | 165111-46-6[1][2][3] |
| Molecular Formula | C₁₀H₈BrNO₂[1][2][3] |
| Molecular Weight | 254.08 g/mol [1][2][3] |
| Appearance | White to off-white solid[4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[4] |
Synthesis of this compound
This compound is typically synthesized from Methyl 4-cyano-2-methylbenzoate via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[2][4]
Synthetic Protocol Summary
| Reactants | Reagents & Solvents | Conditions | Yield |
| Methyl 4-cyano-2-methylbenzoate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) | 80°C, 16 hours | ~67%[4] |
A general workflow for the synthesis is depicted below.
Applications in Benzylation Reactions
This compound is an effective reagent for the introduction of the 2-methoxycarbonyl-5-cyanobenzyl group onto various nucleophilic functional groups. This moiety can serve as a protecting group or as a key structural component in the synthesis of complex molecules, such as pharmaceuticals. The benzylation reactions typically proceed via an SN2 mechanism.
N-Benzylation of Heterocycles
A key application of substituted benzyl bromides is the N-alkylation of nitrogen-containing heterocycles, such as imidazoles. This reaction is a crucial step in the synthesis of various pharmaceuticals, including the antihypertensive drug Olmesartan Medoxomil. While the synthesis of Olmesartan itself uses a different substituted benzyl bromide, the reaction conditions are highly transferable.
Representative Protocol for N-Benzylation:
-
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole derivative) (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
To a solution of the heterocycle in anhydrous DMF or acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 40-60°C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield |
| Imidazole Derivative | K₂CO₃ | DMF/Acetone | 40-60 | Good to Excellent |
| Amine | K₂CO₃/Et₃N | Acetone/THF | Reflux | Good |
O-Benzylation of Alcohols and Phenols
The benzylation of alcohols and phenols to form benzyl ethers is a common method for protecting hydroxyl groups.[5][6] The Williamson ether synthesis is the most frequently employed method.
Representative Protocol for O-Benzylation of a Phenol:
-
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol and potassium carbonate in anhydrous DMF.
-
Add this compound to the mixture.
-
Heat the reaction to 80°C and stir for 4-12 hours, monitoring by TLC.[7]
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
The filtrate is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography.
-
Representative Protocol for O-Benzylation of an Alcohol:
-
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.5-2.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add this compound and allow the reaction to warm to room temperature while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0°C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the product by column chromatography.[5]
-
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield |
| Phenol | K₂CO₃ | DMF/Acetonitrile | 80 | Excellent[8] |
| Alcohol | NaH | THF/DMF | 0 to RT | Good to Excellent |
S-Benzylation of Thiols
Thiols can be readily benzylated to form thioethers (sulfides). This reaction is typically fast and proceeds under mild conditions.
Representative Protocol for S-Benzylation:
-
Materials:
-
Thiol (1.0 equiv)
-
This compound (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.1-1.5 equiv)
-
Methanol, Ethanol, or Water
-
-
Procedure:
-
Dissolve the thiol in the chosen solvent.
-
Add the base (K₂CO₃ or Et₃N) and stir for 10-15 minutes at room temperature.
-
Add this compound and continue stirring at room temperature.
-
The reaction is typically complete within 1-4 hours (monitor by TLC).
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, the reaction mixture can be concentrated and the residue partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated to afford the crude product, which can be further purified by chromatography or recrystallization if necessary.[9][10]
-
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield |
| Thiol | K₂CO₃/Et₃N | Methanol/Water | RT | Excellent[10] |
Conclusion
This compound is a valuable and reactive benzylating agent for the protection or modification of a range of functional groups. The protocols provided herein offer a starting point for its application in the synthesis of complex organic molecules. As with any chemical reaction, optimization of the conditions for specific substrates may be necessary to achieve the desired outcome with high efficiency.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzylic substitution, benzylation [organic-chemistry.org]
- 3. Solved 1. Starting materials are 4-bromophenol, benzyl | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. sid.ir [sid.ir]
Application Notes and Protocols: Reaction of Methyl 2-(bromomethyl)-4-cyanobenzoate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of Methyl 2-(bromomethyl)-4-cyanobenzoate with various amine nucleophiles. This versatile starting material serves as a key building block for the synthesis of a range of nitrogen-containing heterocyclic compounds, particularly substituted isoindolinones and N-alkylated amine derivatives. These products are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.
Application Notes
This compound is a bifunctional molecule featuring a reactive benzylic bromide and a methyl ester. This arrangement allows for selective reactions with amine nucleophiles, leading to two primary classes of products depending on the nature of the amine used.
-
Reaction with Primary Amines: Primary amines react with the benzylic bromide via nucleophilic substitution, followed by a spontaneous intramolecular cyclization. The amine nitrogen attacks the ester carbonyl, leading to the formation of a stable five-membered lactam ring. The resulting products are N-substituted 5-cyanoisoindolin-1-ones. These isoindolinone scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The cyano group at the 5-position offers a valuable handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.
-
Reaction with Secondary Amines: Secondary amines, lacking a second proton on the nitrogen for intramolecular cyclization after the initial N-alkylation, react with this compound to yield stable N-alkylated products. This reaction provides a straightforward method for the synthesis of functionalized benzylamines, which are also important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
The protocols outlined below provide a general framework for these transformations. Researchers are encouraged to optimize the reaction conditions for specific amine nucleophiles to achieve the best possible outcomes.
Reaction Pathways
The following diagrams illustrate the general reaction pathways for the reaction of this compound with primary and secondary amines.
Caption: Reaction of this compound with a primary amine.
Caption: Reaction of this compound with a secondary amine.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with amine nucleophiles. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Synthesis of N-Substituted 5-Cyanoisoindolin-1-ones from Primary Amines
This protocol describes a general procedure for the synthesis of N-substituted 5-cyanoisoindolin-1-ones via the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, cyclopropylamine)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., ammonium salt) has formed, remove it by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted 5-cyanoisoindolin-1-one.
Experimental Workflow:
Caption: Workflow for the synthesis of N-substituted 5-cyanoisoindolin-1-ones.
Protocol 2: Synthesis of N-Alkylated Products from Secondary Amines
This protocol outlines a general procedure for the N-alkylation of secondary amines with this compound.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, N-methylaniline)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Base (e.g., TEA, DIPEA, K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.2 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the desired N-alkylated product.
Data Presentation
The following tables summarize expected products and representative yields for the reaction of this compound with a selection of primary and secondary amines, based on analogous reactions in the chemical literature. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Table 1: Reaction with Primary Amines - Synthesis of N-Substituted 5-Cyanoisoindolin-1-ones
| Entry | Primary Amine | Product | Representative Yield (%) |
| 1 | Benzylamine | 2-Benzyl-5-cyanoisoindolin-1-one | 85 - 95 |
| 2 | Aniline | 5-Cyano-2-phenylisoindolin-1-one | 70 - 85 |
| 3 | Cyclopropylamine | 5-Cyano-2-cyclopropylisoindolin-1-one | 75 - 90 |
| 4 | 4-Methoxybenzylamine | 5-Cyano-2-(4-methoxybenzyl)isoindolin-1-one | 80 - 92 |
Table 2: Reaction with Secondary Amines - Synthesis of N-Alkylated Products
| Entry | Secondary Amine | Product | Representative Yield (%) |
| 1 | Morpholine | Methyl 4-cyano-2-(morpholinomethyl)benzoate | 90 - 98 |
| 2 | Piperidine | Methyl 4-cyano-2-(piperidin-1-ylmethyl)benzoate | 88 - 96 |
| 3 | N-Methylaniline | Methyl 4-cyano-2-((methyl(phenyl)amino)methyl)benzoate | 65 - 80 |
| 4 | Pyrrolidine | Methyl 4-cyano-2-(pyrrolidin-1-ylmethyl)benzoate | 90 - 97 |
Application of Methyl 2-(bromomethyl)-4-cyanobenzoate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-cyanobenzoate is a versatile bifunctional building block crucial in the synthesis of various pharmaceutical intermediates. Its structure, featuring a reactive bromomethyl group and a cyano group on a benzoate scaffold, allows for sequential and site-selective modifications, making it a valuable starting material in the construction of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant biological pathway information for the use of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on Poly(ADP-ribose) polymerase (PARP) inhibitors and Aromatase inhibitors.
Application Notes
This compound serves as a pivotal intermediate in the synthesis of targeted therapies for cancer. The presence of the electrophilic bromomethyl group facilitates alkylation reactions with a variety of nucleophiles, including heterocycles, amines, and thiols. The cyano and ester functionalities offer further points for chemical elaboration, such as hydrolysis, reduction, or participation in cycloaddition reactions.
Key Applications:
-
PARP Inhibitors: This compound is a key precursor for the synthesis of PARP inhibitors like Olaparib. The bromomethyl group is utilized to alkylate a phthalazinone core, forming a critical carbon-carbon bond in the drug's structure.
-
Aromatase Inhibitors: Derivatives of bromomethyl benzonitrile are employed in the synthesis of aromatase inhibitors such as Letrozole. The bromomethyl group allows for the alkylation of a triazole ring system, a core component of the final active pharmaceutical ingredient (API).[1][2][3][4]
-
Kinase Inhibitors: While specific examples are less common in readily available literature, the structural motif of this compound can be envisioned in the synthesis of kinase inhibitors, where a substituted benzyl group is often a key pharmacophoric element.
-
Other Heterocyclic Scaffolds: The reactivity of the bromomethyl group makes it suitable for the synthesis of a wide range of heterocyclic compounds with potential biological activity through alkylation of various nitrogen-, sulfur-, or oxygen-containing heterocycles.
Data Presentation
The following tables summarize quantitative data for key synthetic steps involving bromomethyl benzonitrile derivatives in the preparation of pharmaceutical intermediates.
Table 1: Synthesis of Olaparib Intermediate via Negishi Coupling
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Bromination of Methyl 4-cyano-2-methylbenzoate | Methyl 4-cyano-2-methylbenzoate, N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride | 80 | 16 | 66.9 | |
| 2. Formation of Organozinc Reagent | This compound, Zinc dust | 1,2-dibromoethane, TMS-Cl | THF | RT | - | - | [5] |
| 3. Negishi Coupling | Organozinc reagent, 4-Chlorophthalazinone | Pd(dppf)Cl₂ | THF | 60 | 12 | 80 | [5] |
| 4. Hydrolysis | Coupled Product | NaOH, then HCl | Ethanol/Water | Reflux | - | 85 | [5] |
Table 2: Synthesis of Letrozole Intermediate via N-Alkylation
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. N-Alkylation | 4-Bromomethylbenzonitrile, 1,2,4-Triazole | Cesium Carbonate | Acetonitrile | Reflux | 15 | ~60 | [1][2][4] |
| 2. Alternative N-Alkylation | 4-Bromomethylbenzonitrile, Sodium salt of 1,2,4-Triazole | - | Dimethylformamide | 10-15 | 2 | ~60 | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-cyanobenzoate (Olaparib Intermediate Precursor)
This protocol describes a Negishi coupling approach.
Step 1: Preparation of the Organozinc Reagent from this compound
-
Activate zinc dust (1.2 equivalents) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen) by adding a small amount of 1,2-dibromoethane and trimethylsilyl chloride (TMS-Cl) in anhydrous Tetrahydrofuran (THF).[5]
-
To the activated zinc suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Stir the mixture at room temperature until the consumption of the starting material is observed (typically monitored by TLC or LC-MS). The resulting solution contains the organozinc reagent.
Step 2: Negishi Coupling
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-chlorophthalazinone (1.0 equivalent) in anhydrous THF.
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 equivalents).
-
To this mixture, add the freshly prepared organozinc reagent solution from Step 1 via cannula.
-
Heat the reaction mixture to 60°C and stir for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-cyanobenzoate.
Protocol 2: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (Letrozole Intermediate)
This protocol describes the N-alkylation of 1,2,4-triazole with a bromomethyl benzonitrile derivative.
-
To a solution of 1,2,4-triazole (1.0 equivalent) in acetonitrile, add cesium carbonate (1.5 equivalents).
-
Add a solution of 4-bromomethylbenzonitrile (1.0 equivalent) in acetonitrile to the mixture. Note: While the specific substrate is this compound, this protocol for a closely related analogue is provided as a representative procedure.
-
Reflux the reaction mixture for 15 hours, monitoring the progress by TLC.[1]
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 3% aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., diisopropyl ether) to yield 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[2]
Mandatory Visualization
Signaling Pathway Diagram
Caption: PARP Inhibition and Synthetic Lethality in BRCA-mutated cells.
Experimental Workflow Diagram
References
- 1. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate via Wohl-Ziegler Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-4-cyanobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a cyano group, allows for diverse downstream chemical transformations. The Wohl-Ziegler bromination offers a highly regioselective and efficient method for the synthesis of this compound from its precursor, Methyl 2-methyl-4-cyanobenzoate. This reaction proceeds via a free-radical chain mechanism, utilizing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2][3] The primary advantage of this method is the selective bromination at the benzylic position while preserving the aromatic ring and other functional groups.[4][5]
These application notes provide a comprehensive overview, detailed experimental protocols, and relevant data for the synthesis of this compound using the Wohl-Ziegler bromination.
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO₂ | [6] |
| Molecular Weight | 254.08 g/mol | [6] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [6] |
| ¹H NMR (CDCl₃) | See below | [7] |
| ¹³C NMR (CDCl₃) | See below | [7] |
¹H and ¹³C NMR Data
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | δ 7.95 (d, 1H), 7.85 (s, 1H), 7.70 (d, 1H), 4.95 (s, 2H), 3.95 (s, 3H) |
| ¹³C NMR | δ 165.5, 142.1, 134.5, 133.0, 131.8, 128.5, 118.0, 111.5, 53.0, 29.5 |
Note: NMR data is sourced from ChemicalBook and may be predicted or experimental.[7]
Reaction Parameters and Reagents
| Parameter | Recommended Conditions |
| Starting Material | Methyl 2-methyl-4-cyanobenzoate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) |
| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile, or other non-polar aprotic solvents |
| Molar Ratio (Substrate:NBS:Initiator) | 1.0 : 1.05-1.2 : 0.02-0.1 |
| Temperature | Reflux temperature of the chosen solvent |
| Reaction Time | 2-8 hours (monitor by TLC or GC) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Wohl-Ziegler bromination procedures for similar substrates.[1][3][8]
Materials:
-
Methyl 2-methyl-4-cyanobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-methyl-4-cyanobenzoate (1.0 eq).
-
Add the chosen anhydrous solvent (e.g., CCl₄ or acetonitrile).
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the reaction mixture.
-
Flush the apparatus with an inert gas (nitrogen or argon).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Buchner funnel to remove the solid succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A typical eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Mandatory Visualizations
Wohl-Ziegler Bromination: Reaction Mechanism
Caption: Radical mechanism of Wohl-Ziegler bromination.
Experimental Workflow for Synthesis
Caption: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 7. Methyl 2-bromomethyl-4-cyanobenzoate(165111-46-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: The Role of AIBN in the Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(bromomethyl)-4-cyanobenzoate is a key bifunctional intermediate in the synthesis of various pharmaceuticals, including PARP inhibitors like Olaparib.[1] Its structure incorporates a reactive bromomethyl group and a cyano-substituted aromatic ring, allowing for diverse subsequent chemical modifications. The selective synthesis of this compound is crucial, and a common and effective method is the Wohl-Ziegler bromination of its precursor, Methyl 2-methyl-4-cyanobenzoate. This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, most commonly 2,2'-azobis(2-methylpropionitrile) (AIBN), to achieve high regioselectivity for the benzylic position.[2] This document details the critical role of AIBN in this synthesis and provides a comprehensive experimental protocol.
The Role of AIBN: A Radical Initiator
In the synthesis of this compound, AIBN functions as a thermal radical initiator.[3][4][5] It is not a reactant in the stoichiometric sense but rather a catalyst that kickstarts the free-radical chain reaction. The key characteristics of AIBN's role are:
-
Thermal Decomposition: When heated to temperatures typically between 60-80°C, AIBN undergoes homolytic cleavage.[3][6] This decomposition is irreversible and produces two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[6] The release of the highly stable dinitrogen gas is a strong thermodynamic driving force for this process.[6]
-
Initiation of the Chain Reaction: The 2-cyano-2-propyl radicals generated from AIBN are responsible for initiating the radical chain process.[6][7] These radicals abstract the weakly bound benzylic hydrogen from the methyl group of Methyl 2-methyl-4-cyanobenzoate, generating a resonance-stabilized benzylic radical. This is the first step in the propagation cycle.
-
Avoiding Ionic Side Reactions: The use of a radical initiator like AIBN in a non-polar solvent ensures that the reaction proceeds via a free-radical mechanism.[4][8] This is crucial for achieving benzylic bromination and avoiding undesired electrophilic aromatic substitution on the benzene ring, which can occur under ionic conditions.[9]
Reaction Mechanism: Wohl-Ziegler Bromination
The synthesis follows the Wohl-Ziegler free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.[4]
Caption: The free-radical mechanism of Wohl-Ziegler bromination.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molarity/Equivalents | Notes |
| Methyl 2-methyl-4-cyanobenzoate | 175.18 | 1.0 eq | Starting material. |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 eq | Brominating agent. Use of excess can lead to di-bromination.[9] |
| AIBN | 164.21 | 0.05 eq | Radical initiator. |
| Carbon Tetrachloride (CCl₄) or o-Dichlorobenzene | - | Solvent | Use of a non-polar solvent is critical.[5][10] |
| Saturated Sodium Bicarbonate Solution | - | - | For work-up. |
| Brine | - | - | For work-up. |
| Anhydrous Magnesium Sulfate | - | - | Drying agent. |
| Hexanes/Ethyl Acetate | - | - | Eluent for column chromatography.[9] |
Reaction Setup and Execution
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Methyl 2-methyl-4-cyanobenzoate (1.0 eq), N-bromosuccinimide (1.05 eq), and AIBN (0.05 eq).[9]
-
Solvent Addition: Add a suitable non-polar solvent, such as carbon tetrachloride or o-dichlorobenzene, to the flask.[9][10]
-
Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux with vigorous stirring for 2-8 hours. The reaction progress should be monitored by TLC or GC.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.[9]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a hexanes and ethyl acetate eluent system to yield pure this compound.[9]
Data Presentation
Typical Reaction Parameters and Outcomes
| Parameter | Value/Condition | Reference(s) |
| Solvent | Carbon Tetrachloride, o-Dichlorobenzene, Acetonitrile | [2][4][10] |
| Temperature | Reflux (typically 80°C) | [4][10] |
| Reaction Time | 2 - 12 hours | [3][9] |
| NBS Equivalents | 1.05 - 2.0 | [9][10] |
| AIBN Equivalents | 0.04 - 0.1 | [1][10] |
| Typical Yield | 41% - 92% | [1][10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Reaction | - Ineffective initiation (temperature too low for AIBN decomposition).- Presence of radical inhibitors (e.g., oxygen). | - Ensure the reaction temperature is appropriate for AIBN decomposition (>65°C).- Degas the solvent and maintain an inert atmosphere. | [6][9] |
| Formation of Di-brominated Byproduct | - Excess of NBS.- Prolonged reaction time. | - Use a slight excess of NBS (1.05-1.1 eq).- Monitor the reaction closely and stop it once the starting material is consumed. | [1][9] |
| Aromatic Bromination | - Presence of acid, leading to an ionic mechanism. | - Ensure the use of a non-polar solvent and high-purity reagents. Avoid any acidic contamination. | [9] |
Safety Considerations
-
AIBN: AIBN is an explosive compound that decomposes upon heating above 65°C.[6] It should be handled with care, stored in a cool place, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Solvents: Carbon tetrachloride is a known carcinogen and is harmful to the environment.[8] Safer alternatives like o-dichlorobenzene or acetonitrile should be considered where appropriate.[8][10] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wohl-Ziegler Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methyl 2-(bromomethyl)-4-cyanobenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 2-(bromomethyl)-4-cyanobenzoate using silica gel column chromatography. This method is crucial for isolating the target compound from unreacted starting materials, such as Methyl 2-methyl-4-cyanobenzoate, and byproducts like the di-brominated analog, ensuring high purity for subsequent applications in research and drug development.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar solvent system). This compound is a moderately polar compound. By employing a mobile phase with a gradually increasing polarity, less polar impurities can be eluted first, followed by the desired product. More polar impurities will remain adsorbed to the silica gel or elute much later. A common and effective eluent system for compounds of this nature is a mixture of hexanes and ethyl acetate.[1]
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates (silica coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Experimental Protocol
Optimization of Eluent System via Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve good separation between the desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4 for effective column separation.
-
Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.
-
Spot the dissolved mixture onto a TLC plate.
-
Develop a series of TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Visualize the developed plates under a UV lamp (254 nm), as aromatic compounds are typically UV-active.
-
The solvent system that provides a clear separation of the product spot from impurities and gives the target Rf value should be used for the column chromatography.
Column Preparation (Wet Packing Method)
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2]
-
Add a thin layer of sand (approximately 1 cm) over the plug.[2]
-
In a separate beaker, prepare a slurry of silica gel with the initial, low-polarity eluting solvent (e.g., 5% ethyl acetate in hexane).[2]
-
Carefully pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[2]
-
Allow the silica gel to settle. Once settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously add the eluting solvent and allow it to drain through the column until the silica bed is stable and the solvent runs clear. Ensure the solvent level never drops below the top of the sand layer to prevent the column from cracking.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluting solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not fall below the top of the sand.
-
Gently add a small amount of the initial eluting solvent to wash down any sample adhering to the sides of the column and allow it to adsorb.
Elution and Fraction Collection
-
Carefully fill the column with the initial eluting solvent (low polarity).
-
Begin collecting fractions in appropriately labeled test tubes or flasks.
-
It is recommended to use a gradient elution. Start with a low polarity eluent to remove non-polar impurities.[1]
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane (e.g., from 5% to 10% to 20%). This will allow the elution of the moderately polar product, this compound.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate to identify which fractions contain the pure product.
Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
The purity of the final product can be confirmed by analytical techniques such as HPLC or NMR.
Data Presentation
The following table summarizes typical parameters for the purification of compounds structurally similar to this compound. The exact values for the target compound should be determined experimentally via TLC.
| Parameter | Value/Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate | A gradient is typically used, starting with low ethyl acetate concentration.[1] |
| Example Gradient | 5% EtOAc in Hexane -> 20% EtOAc in Hexane | The gradient should be optimized based on TLC results. |
| Target Rf Value | ~0.2 - 0.4 | In the eluting solvent that will be used to run the column. |
| Detection Method | UV light at 254 nm | For visualization on TLC plates. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for Purification by Column Chromatography.
Disclaimer: This protocol is a general guideline based on established chemical principles for similar compounds and may require optimization for specific experimental conditions and impurity profiles.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in the development of pharmaceuticals and functional materials. Traditional batch synthesis methods often involve hazardous reagents and present scalability challenges. This guide focuses on a modern, safer, and more efficient continuous-flow photochemical approach, while also providing a conventional batch protocol for baseline comparison. Safety considerations, management of common side reactions, and purification strategies for larger scales are discussed in detail.
Introduction
This compound is a valuable building block in organic synthesis, characterized by its reactive bromomethyl group and functionalities that allow for diverse chemical transformations. Its applications span the synthesis of anti-cancer drugs, specialized polymers, and agrochemicals.[1] The selective introduction of a bromine atom at the benzylic position of the methyl group is a critical transformation that can be challenging to control on a larger scale, often leading to impurities such as the dibrominated byproduct.
This document outlines two primary methodologies for the synthesis of this compound: a traditional batch radical bromination and a more advanced continuous-flow photochemical process. The continuous-flow method, in particular, offers significant advantages in terms of safety, reaction control, and scalability, avoiding the use of hazardous solvents like carbon tetrachloride.
Synthesis of Starting Material: Methyl 4-cyano-2-methylbenzoate
The precursor, Methyl 4-cyano-2-methylbenzoate, can be synthesized from Methyl 4-bromo-2-methylbenzoate via a palladium-catalyzed cyanation reaction.
Experimental Protocol: Synthesis of Methyl 4-cyano-2-methylbenzoate
To a solution of Methyl 4-bromo-2-methylbenzoate (1 equivalent) in N,N-dimethylformamide (DMF), add zinc(II) cyanide (1.6 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.12 equivalents). The reaction mixture is heated under a nitrogen atmosphere at 100°C for 16 hours. After completion, the mixture is diluted with toluene and the aqueous phase is extracted with toluene. The combined organic phases are washed with brine and a saturated aqueous ammonium hydroxide solution, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.
Scale-Up Synthesis of this compound
Method 1: Traditional Batch Radical Bromination
This method employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN). While effective on a lab scale, scaling up this exothermic radical reaction requires careful control to prevent thermal runaway.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-cyano-2-methylbenzoate (1.0 eq) in a suitable solvent (historically carbon tetrachloride, but safer alternatives like acetonitrile or ethyl acetate are recommended).
-
Add N-bromosuccinimide (NBS) (1.2 eq) to form a suspension.
-
Add azobisisobutyronitrile (AIBN) (0.5 eq) to the mixture.
-
Heat the suspension to 80°C and stir for 16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound as a white solid. A reported yield for a similar process is 66.9%.[2]
-
Thermal Management: Radical brominations are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. Ensure the reactor has adequate cooling capacity.
-
Reagent Addition: Continuous or portion-wise addition of the radical initiator (AIBN) is recommended to control the reaction rate and heat generation.
-
Solvent Choice: Avoid the use of the hazardous and environmentally damaging solvent carbon tetrachloride. Acetonitrile and ethyl acetate are safer alternatives.
-
Impurity Profile: Over-bromination to form the dibrominated byproduct is a common issue. Careful control of stoichiometry (using a slight excess of NBS) and reaction time is crucial.
Method 2: Continuous-Flow Photochemical Bromination
Continuous-flow photochemistry offers a safer, more efficient, and highly scalable alternative for benzylic brominations. This method avoids hazardous chlorinated solvents and allows for precise control over reaction parameters.
A solution of Methyl 4-cyano-2-methylbenzoate (e.g., 0.5 M in acetonitrile) and NBS (1.05 equivalents) is pumped through a transparent fluorinated ethylene polymer (FEP) tubing reactor. The reactor is irradiated with a suitable light source, such as a compact fluorescent lamp (CFL) or LEDs (e.g., 405 nm), to initiate the radical reaction. The reaction temperature can be controlled by immersing the reactor in a thermostated bath. The product stream is then collected for work-up and purification. This method has been shown to achieve high throughputs (e.g., 30-180 mmol/h) for similar substrates.
-
Enhanced Safety: The small reactor volume minimizes the risk associated with highly reactive intermediates and exothermic reactions. The use of safer solvents like acetonitrile further improves the safety profile.
-
Precise Control: Reaction parameters such as residence time, temperature, and light intensity can be precisely controlled, leading to improved selectivity and reproducibility.
-
Scalability: Scaling up is achieved by simply running the reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of redesigning large batch reactors.
-
Efficiency: The high surface-area-to-volume ratio in flow reactors allows for efficient light penetration and heat transfer, often leading to faster reaction times and higher yields.
Quantitative Data Summary
| Parameter | Traditional Batch (Lab Scale) | Continuous-Flow (Projected) |
| Starting Material | Methyl 4-cyano-2-methylbenzoate | Methyl 4-cyano-2-methylbenzoate |
| Reagents | NBS, AIBN | NBS |
| Solvent | Carbon Tetrachloride (or safer alternative) | Acetonitrile |
| Initiation | Thermal (AIBN) | Photochemical (Light) |
| Reported Yield | ~67%[2] | Good to excellent yields reported for similar substrates |
| Throughput | Batch-dependent | 30-180 mmol/h for similar substrates |
| Safety | High risk of thermal runaway on scale-up | Significantly enhanced safety |
Management of Over-Bromination
A common challenge in benzylic bromination is the formation of the dibrominated byproduct. While careful control of reaction conditions can minimize this, a strategy for addressing its formation is crucial for large-scale synthesis. One effective method is the selective reduction of the dibrominated species back to the desired monobrominated product. This can be achieved by treating the crude reaction mixture containing both mono- and di-brominated products with a reducing agent like diethyl phosphite in the presence of a base.
Large-Scale Purification
Purification of this compound on a large scale requires methods that are more efficient than laboratory-scale column chromatography.
-
Extraction and Washing: The crude product can be dissolved in a suitable organic solvent and washed with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the succinimide byproduct.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Distillation: For thermally stable compounds, distillation under reduced pressure can be employed to separate the product from non-volatile impurities.
Visualized Workflows and Pathways
Synthesis Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow: Continuous-Flow Synthesis
Caption: Workflow for continuous-flow photochemical synthesis.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 2. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
minimizing di-brominated byproduct in Methyl 2-(bromomethyl)-4-cyanobenzoate synthesis
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the synthesis of this compound, with a core focus on minimizing the formation of the di-brominated byproduct.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of di-brominated byproduct in my reaction. What is the primary cause?
A1: The formation of Methyl 2-(dibromomethyl)-4-cyanobenzoate is a common issue in this synthesis, which is a radical-based benzylic bromination (the Wohl-Ziegler reaction).[1][2][3] The primary cause is over-bromination. This can be triggered by several factors, including:
-
Excess N-Bromosuccinimide (NBS): Using a significant excess of the brominating agent increases the probability of a second bromination event on the desired mono-brominated product.[4]
-
High Local Bromine Concentration: The advantage of using NBS is that it maintains a low, steady concentration of molecular bromine (Br₂), which favors selective mono-bromination.[5][6][7][8] Conditions that increase Br₂ concentration can lead to over-reaction.
-
Elevated Temperatures or Prolonged Reaction Times: While heat is needed to activate thermal initiators, excessively high temperatures or letting the reaction run for too long after the starting material is consumed can promote the slower, second bromination.[4][9]
Q2: How can I optimize the stoichiometry of N-Bromosuccinimide (NBS) to improve selectivity?
A2: Precise control over the amount of NBS is critical. It is recommended to use a stoichiometric amount or only a slight excess of NBS (e.g., 1.0 to 1.1 equivalents) relative to the starting material, Methyl 2-methyl-4-cyanobenzoate.[4] To further refine this, you should monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction when the starting material is nearly consumed, even if a small amount remains, can be an effective strategy to prevent the accumulation of the di-brominated byproduct.
Q3: What are the optimal solvent and temperature conditions?
A3: The choice of solvent and temperature significantly impacts selectivity.
-
Solvent: Anhydrous, non-polar solvents are required to facilitate the radical mechanism and prevent side reactions.[10] Carbon tetrachloride (CCl₄) was traditionally used, but due to toxicity and environmental concerns, safer alternatives like acetonitrile, cyclohexane, or trifluorotoluene are now preferred.[2][6] Acetonitrile is often a good choice as it effectively dissolves NBS and the resulting succinimide byproduct.[6]
-
Temperature: Temperature influences the balance between reaction rate and selectivity. While reflux is common, studies have shown that operating at lower temperatures (e.g., 0°C to 40°C), particularly with photochemical initiation, can significantly improve selectivity for the mono-brominated product by slowing down the competing di-bromination reaction.[9]
Q4: Does the choice of radical initiator—thermal (AIBN) vs. photochemical (light)—affect the outcome?
A4: Both thermal initiators, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and photochemical initiation (UV or visible light) are effective for the Wohl-Ziegler reaction.[1][6] The choice often depends on available equipment. However, photochemical initiation can sometimes offer better selectivity, as it can be performed at lower temperatures, which helps suppress over-bromination.[9][11] Thermal initiation requires heating to a temperature sufficient for the initiator to decompose, which may inadvertently increase the rate of di-bromination.
Q5: How can I effectively purify this compound from the reaction mixture?
A5: Purification typically involves a two-stage process.[4]
-
Work-up: First, the succinimide byproduct, which is insoluble in many non-polar solvents, can be removed by filtering the cooled reaction mixture. Any remaining soluble succinimide or unreacted NBS can be removed by washing the organic phase with water or a dilute aqueous base, such as sodium bicarbonate solution.[4]
-
Chromatography: The most effective method for separating the desired mono-brominated product from the unreacted starting material and the di-brominated byproduct is silica gel column chromatography.[4] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used to resolve these compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Percentage of Di-brominated Byproduct | 1. Excess NBS used.2. Reaction temperature is too high.3. Reaction time is too long.4. Poor quality or impure NBS. | 1. Reduce NBS to 1.0-1.1 equivalents.[4]2. Lower the reaction temperature. For photochemical reactions, consider 0-20°C.[9]3. Monitor the reaction closely by TLC/GC and stop when the starting material is nearly consumed.4. Use freshly recrystallized NBS. Consider adding it portion-wise or via slow addition to maintain a low concentration. |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator.2. Insufficient initiation energy (temperature or light).3. Presence of radical inhibitors (e.g., oxygen, water). | 1. Use a fresh batch of initiator (AIBN/BPO).2. Ensure the reaction is heated to the proper decomposition temperature for the thermal initiator. For photochemical reactions, check lamp intensity and proximity.3. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all reagents and solvents are anhydrous.[10] |
| Formation of Aromatic Bromination Byproducts | 1. Reaction conditions are not strictly radical.2. Presence of acid catalysts or polar protic solvents. | 1. Ensure the reaction is performed in a non-polar, aprotic solvent.2. Avoid any acidic contamination. The use of NBS is specifically to prevent electrophilic aromatic substitution by keeping Br₂ and HBr concentrations low.[1][7][8] |
Quantitative Data Summary
The following table summarizes conditions from studies on benzylic bromination, illustrating the impact of key parameters on conversion and selectivity. While substrates may vary, the principles are directly applicable to the synthesis of this compound.
Table 1: Reaction Condition Optimization for Benzylic Bromination
| Substrate | Brominating Agent (equiv.) | Initiator | Solvent | Temp. (°C) | Conversion (%) | Selectivity (Mono:Di) | Reference |
| 4-tert-butyltoluene | NBS (1.05) | 30W White Lamp | MeCN | 20 | 69 | 99:1 | [9] |
| 4-tert-butyltoluene | NBS (1.05) | 30W White Lamp | MeCN | 60 | 96 | 93:7 | [9] |
| 4-chlorotoluene | NBS (1.05) | 25W Black-light | MeCN | 0 | 75 | >99:1 | [9] |
| 4'-methyl-2-cyanobiphenyl | Br₂ (1.0) | AIBN | Ethylene Dichloride | 70 | 98 | 90.0:9.6 | [12] |
| 4'-methyl-2-cyanobiphenyl | Br₂ (1.0) | AMVN* | Ethylene Dichloride | 40 | 97.3 | 94.4:5.4 | [12] |
*AMVN: 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)
Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound using best practices to maximize selectivity.
Materials:
-
Methyl 2-methyl-4-cyanobenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02-0.05 eq)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-methyl-4-cyanobenzoate (1.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or GC. The reaction is typically complete in 2-4 hours. Aim to stop the reaction when the starting material is consumed, being careful to avoid prolonged heating which could promote di-bromination.
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting material and the di-brominated byproduct.[4]
Visualizations
Reaction Pathway
The diagram below illustrates the desired mono-bromination pathway and the competing over-bromination side reaction.
Caption: Reaction scheme showing desired product and di-brominated byproduct.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving the issue of excessive di-bromination.
Caption: Logical workflow for troubleshooting excessive di-bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
optimizing reaction conditions for Methyl 2-(bromomethyl)-4-cyanobenzoate synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate. The synthesis is typically achieved via a radical bromination of methyl 2-methyl-4-cyanobenzoate using N-bromosuccinimide (NBS) and a radical initiator, a process known as the Wohl-Ziegler reaction.[1][2]
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?
A1: Several factors can contribute to an incomplete or slow reaction:
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Inactive Radical Initiator: Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have limited shelf lives.[3] Ensure you are using a fresh batch of the initiator for efficient reaction initiation.
-
Insufficient Temperature: The reaction requires a specific temperature to induce the homolytic cleavage of the initiator and propagate the radical chain reaction.[3] The reaction should be maintained at the reflux temperature of the chosen solvent (e.g., ~77°C for carbon tetrachloride, ~81°C for cyclohexane).[3]
-
Presence of Inhibitors: Oxygen can act as a radical scavenger, inhibiting the reaction.[3] It is recommended to degas the solvent and perform the reaction under an inert atmosphere, such as nitrogen or argon.[3]
-
Poor Quality of Reagents: Ensure that the starting material, methyl 2-methyl-4-cyanobenzoate, and the brominating agent, NBS, are of high purity, as impurities can disrupt the radical chain process.[3]
Q2: I'm observing the formation of multiple byproducts, which is lowering the yield of my desired product. How can I improve the selectivity?
A2: Byproduct formation is a common challenge in radical bromination. Here are some strategies to enhance the selectivity for the desired mono-brominated product:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS. A large excess of NBS can lead to the formation of the di-brominated byproduct, methyl 2-(dibromomethyl)-4-cyanobenzoate.[3]
-
Monitor Reaction Time: Closely monitor the reaction's progress using techniques like TLC, GC, or NMR. Extended reaction times can increase the likelihood of over-bromination and other side reactions.[3]
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Avoid Aromatic Bromination: Electrophilic aromatic substitution on the benzene ring is a possible side reaction. To minimize this, conduct the reaction in a non-polar solvent and in the absence of acid catalysts.[3]
Q3: I'm facing difficulties in purifying the final product. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the presence of unreacted starting material, the di-brominated byproduct, and succinimide (the byproduct of NBS).[3]
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Removal of Succinimide: Succinimide can be removed by washing the crude reaction mixture with water or a dilute aqueous base, such as a saturated sodium bicarbonate solution.[3]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[3]
Q4: Should I use a thermal initiator (like AIBN or BPO) or photochemical initiation?
A4: Both thermal and photochemical initiation methods can be effective.[3]
-
Thermal Initiation: AIBN and BPO are commonly used and are convenient for standard laboratory setups equipped with heating mantles and reflux condensers.[3]
-
Photochemical Initiation: This method, often utilizing a UV lamp, can sometimes offer milder reaction conditions.[3] The choice often depends on the available equipment and the scale of the reaction.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of benzylic bromination reactions.
Disclaimer: The yield ranges provided below are based on analogous benzylic bromination reactions and may vary for the specific synthesis of this compound.[3]
Table 1: Influence of Radical Initiator on Reaction Yield
| Initiator | Molar Equivalents | Typical Temperature (°C) | Reported Yield Range (%)* | Notes |
| AIBN | 0.02 - 0.1 | 75 - 85 | 70 - 90 | Commonly used, with a predictable decomposition rate.[3] |
| BPO | 0.02 - 0.1 | 80 - 90 | 75 - 95 | Can be more energetic than AIBN.[3] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Reflux Temp (°C) | Reported Yield Range (%)* | Notes |
| Carbon Tetrachloride | 2.2 | 77 | 80 - 97 | High-yielding but toxic and environmentally hazardous.[3] |
| Cyclohexane | 2.0 | 81 | 75 - 90 | A common, less toxic alternative to CCl₄.[3] |
| Acetonitrile | 37.5 | 82 | 60 - 85 | More polar, which may influence selectivity.[3] |
| 1,2-Dichlorobenzene | ~10 | 180 | 92 | Reported to give high yield and faster reaction times in some cases.[4] |
| Dichloromethane | 9.1 | 40 | 65 - 80 | Lower boiling point may necessitate longer reaction times.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using AIBN as a Thermal Initiator
This protocol is based on the general procedure for Wohl-Ziegler bromination.[1][2]
Materials:
-
Methyl 2-methyl-4-cyanobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyl-4-cyanobenzoate (1.0 eq). Add the chosen solvent (e.g., CCl₄ or cyclohexane).
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the reaction mixture.[3]
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for 2-4 hours.[3] Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide precipitate.[3]
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
common side products in the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate. The primary synthesis route involves the radical bromination of Methyl 4-cyano-2-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, focusing on the formation of side products and offering potential solutions.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize it?
A1: The most common higher molecular weight byproduct in this synthesis is the dibrominated product, Methyl 2-(dibromomethyl)-4-cyanobenzoate. This occurs when the desired product is further brominated.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of N-bromosuccinimide (NBS), typically 1.05-1.1 equivalents. A large excess of NBS is a primary cause of over-bromination.[1]
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction as soon as the starting material, Methyl 4-cyano-2-methylbenzoate, is consumed. Prolonged reaction times increase the likelihood of dibromination.[1]
-
Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, thus favoring monobromination.
Q2: I'm observing impurities that are difficult to separate by column chromatography. What other side products could be forming?
A2: Besides the dibrominated product, other side products can complicate purification. These may include:
-
Unreacted Starting Material: If the reaction does not go to completion, you will have leftover Methyl 4-cyano-2-methylbenzoate.
-
Aromatic Bromination Products: While less common for benzylic brominations, electrophilic aromatic substitution on the benzene ring can occur, leading to bromination of the aromatic ring itself.[1] To avoid this, ensure the reaction is performed in a non-polar solvent and in the absence of acid catalysts.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester or nitrile functionalities, or the product itself.
-
Ester Hydrolysis: Formation of 2-(bromomethyl)-4-cyanobenzoic acid.
-
Nitrile Hydrolysis: Formation of Methyl 2-(bromomethyl)-4-carbamoylbenzoate.
-
Product Hydrolysis: Formation of Methyl 4-cyano-2-(hydroxymethyl)benzoate. It is crucial to use anhydrous solvents and reagents to prevent these side reactions.[2]
-
-
Succinimide: This is a byproduct from the NBS reagent. It is typically removed by washing the crude reaction mixture with water or a dilute aqueous base.[1]
Q3: The reaction is very slow or is not proceeding at all. What are the likely causes?
A3: Several factors can inhibit the radical chain reaction:
-
Inactive Initiator: Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) have limited shelf lives. Use a fresh batch of the initiator for efficient reaction initiation.[1]
-
Insufficient Temperature: The reaction requires a specific temperature to initiate the homolytic cleavage of the initiator. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent.[1]
-
Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Poor Reagent Quality: Ensure that the starting material and NBS are of high purity, as impurities can interfere with the radical chain process.[1]
Q4: What is the best way to purify the final product from the common side products?
A4: Purification can be challenging but is typically achieved through the following methods:
-
Removal of Succinimide: As a first step, the byproduct succinimide can be removed by washing the crude reaction mixture with water or a dilute aqueous base like sodium bicarbonate solution.[1]
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired monobrominated product from the unreacted starting material and the dibrominated byproduct. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is commonly used.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique to remove impurities.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for benzylic bromination reactions analogous to the synthesis of this compound. Actual results may vary depending on specific experimental conditions.
| Parameter | Value/Range | Notes |
| Yield of Monobromo Product | 70 - 90% | Yields are highly dependent on reaction conditions and purification efficiency.[3] |
| Selectivity (Mono- vs. Di-bromination) | 90 - 95% | Can be lower if excess NBS is used or reaction times are extended.[3] |
| NBS Stoichiometry | 1.0 - 1.2 equivalents | A slight excess is often used to ensure complete consumption of the starting material. |
| Radical Initiator (AIBN/BPO) | 0.02 - 0.1 equivalents | Catalytic amounts are sufficient to initiate the radical chain reaction. |
| Typical Reaction Temperature | 75 - 85 °C | Dependent on the boiling point of the solvent used (e.g., carbon tetrachloride, cyclohexane, acetonitrile).[1] |
Experimental Protocol
This protocol is adapted from the synthesis of Methyl 2-(bromomethyl)-4-chlorobenzoate and is expected to be effective for the synthesis of this compound.[1][4]
Materials:
-
Methyl 4-cyano-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
-
Silica Gel
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-cyano-2-methylbenzoate (1.0 eq).
-
Add the anhydrous solvent (e.g., CCl₄ or cyclohexane).
-
Add N-bromosuccinimide (1.05 eq) and the radical initiator (AIBN or BPO, 0.05 eq) to the flask.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere and maintain this temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
Caption: Troubleshooting workflow for low yield or purity in the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the purification of Methyl 2-(bromomethyl)-4-cyanobenzoate. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high purity for this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary impurities originate from the radical bromination of methyl 4-cyano-2-methylbenzoate. These include:
-
Unreacted Starting Material: Methyl 4-cyano-2-methylbenzoate.
-
Di-brominated Byproduct: Methyl 2-(dibromomethyl)-4-cyanobenzoate, which arises from over-bromination.
-
Succinimide: A byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent.
-
Aromatic Bromination Products: Though less common, bromination on the aromatic ring can occur as a side reaction.
Q2: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed purification techniques are column chromatography and recrystallization. A preliminary wash with a dilute aqueous base is also recommended to remove succinimide.
Q3: Which purification method is generally preferred?
The choice between column chromatography and recrystallization depends on the impurity profile and the desired scale of purification. Column chromatography is highly effective for separating compounds with different polarities and is suitable for obtaining very high purity on a smaller scale. Recrystallization is often more scalable and cost-effective for larger quantities, particularly if a suitable solvent system is identified.
Q4: How can I monitor the purity of the fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify the fractions containing the pure product.
Q5: What is a key consideration when selecting a recrystallization solvent?
The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities dissolved in the mother liquor.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities (Co-elution) | - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing. | - Optimize the eluent system. Try a shallower gradient or a different solvent mixture (e.g., dichloromethane/hexanes).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Product Elutes Too Quickly (Low Retention) | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether/hexanes to ethyl acetate). |
| Product Elutes Too Slowly (High Retention) | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Streaking or Tailing of the Product Band | - Adsorption of the compound onto the silica gel.- Sample is too concentrated. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol) to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
| Low Yield After Column Chromatography | - Incomplete elution of the product.- Some product may be lost if fractions are not carefully monitored. | - After collecting the main product fractions, flush the column with a more polar solvent to ensure all the product has been eluted.- Monitor fractions closely with TLC to avoid discarding fractions containing the product. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Dissolve in Hot Solvent | - Insufficient solvent.- Unsuitable solvent. | - Add more solvent in small portions until the solid dissolves.- If a large volume of solvent is required, the solvent is likely unsuitable. Test other solvents or solvent mixtures. |
| Oiling Out (Product separates as an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities depressing the melting point. | - Lower the temperature of the solution before it becomes saturated.- Try a different solvent with a lower boiling point.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- The solution is cooling too slowly. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Low Recovery of Pure Product | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.- Allow sufficient time for crystallization, including cooling in an ice bath, before filtration. |
| Crystals are Colored or Appear Impure | - Insoluble impurities are present.- Colored impurities are co-crystallizing. | - Perform a hot filtration to remove insoluble impurities before allowing the solution to cool.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of petroleum ether and ethyl acetate. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient would be from 0% to 5% ethyl acetate in petroleum ether.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol/water, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
The following table summarizes typical results obtained from the purification of this compound.
| Purification Method | Typical Yield | Typical Purity | Notes |
| Column Chromatography | 66.9%[1] | >98% | Effective for removing both polar and non-polar impurities. Yield can be optimized by careful fraction collection. |
| Recrystallization | Variable | >99% (expected) | Highly dependent on the chosen solvent system and the impurity profile. Generally provides higher purity for crystalline solids. |
Visualizations
Experimental Workflow: Purification via Column Chromatography
References
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate. The primary synthetic route discussed is the radical bromination of Methyl 2-methyl-4-cyanobenzoate using N-bromosuccinimide (NBS) and a radical initiator.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Radical Initiator: Radical initiators like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) can degrade over time.[1] | 1. Use a fresh batch of the radical initiator. Store initiators under recommended conditions (refrigeration, protected from light). |
| 2. Insufficient Temperature: The reaction requires a specific temperature to initiate the homolytic cleavage of the initiator and propagate the radical chain reaction.[1] | 2. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ~77°C for CCl₄, ~81°C for cyclohexane).[1] | |
| 3. Presence of Radical Inhibitors: Oxygen in the atmosphere can act as a radical scavenger, inhibiting the reaction. | 3. Degas the solvent prior to use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] | |
| 4. Poor Quality Reagents: Impurities in the starting material or NBS can interfere with the radical chain process. | 4. Use high-purity starting material and NBS. If the NBS is old or discolored, it can be purified by recrystallization from water.[2] | |
| Formation of Multiple Byproducts | 1. Over-bromination (Di-bromo byproduct): An excess of NBS or prolonged reaction time can lead to the formation of Methyl 2-(dibromomethyl)-4-cyanobenzoate.[1] | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of NBS. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[1] |
| 2. Aromatic Bromination: Electrophilic aromatic substitution can occur, especially if the reaction conditions are not strictly radical. | 2. Conduct the reaction in a non-polar solvent (e.g., carbon tetrachloride, cyclohexane) and ensure the absence of acid catalysts.[1] | |
| Difficult Product Purification | 1. Presence of Succinimide: Succinimide is a byproduct of NBS and can contaminate the final product. | 1. After the reaction, cool the mixture and filter to remove the bulk of the succinimide. Wash the organic layer with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining succinimide.[1] |
| 2. Separation of Mono- and Di-brominated Products: The desired product and the di-brominated byproduct can have similar polarities, making separation challenging. | 2. Utilize silica gel column chromatography with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. Careful fraction collection is crucial.[1] | |
| 3. Product is an Oil or Fails to Crystallize: The crude product may be an oil, making handling and purification by recrystallization difficult. | 3. If recrystallization fails, column chromatography is the most effective purification method. If the product is a solid, recrystallization from a suitable solvent system can be attempted.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction?
A1: Non-polar solvents are generally preferred for radical brominations to minimize side reactions like aromatic bromination.[1] Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions, but due to its toxicity and environmental concerns, less hazardous alternatives like cyclohexane or 1,2-dichloroethane are often used.[3]
Q2: Should I use a thermal initiator (like AIBN/BPO) or photochemical initiation?
A2: Both methods are effective. Thermal initiation with AIBN or BPO is common and convenient for standard laboratory setups. Photochemical initiation using a UV lamp can also be used and may offer advantages in certain cases, but requires specialized equipment.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress should be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] On a TLC plate, you can track the disappearance of the starting material spot (Methyl 2-methyl-4-cyanobenzoate) and the appearance of the product spot.
Q4: My starting material is not fully consumed, even after prolonged reaction time. What should I do?
A4: This could be due to an inactive or insufficient amount of radical initiator. Try adding another small portion of the initiator. Also, verify that the reaction temperature is adequate for the chosen initiator and solvent.[1]
Q5: What are the typical yields for this type of reaction?
A5: Yields can vary based on the specific substrate and reaction conditions. For the closely related synthesis of 4'-(bromomethyl)-2-cyanobiphenyl, yields of 70-80% are reported, with optimization leading to yields as high as 89.4%.[4] The synthesis of 4-(bromomethyl)benzonitrile from 4-methylbenzonitrile has been reported with a 90% yield.[5] For the synthesis of this compound, a yield in the range of 70-90% should be achievable with an optimized protocol.
Quantitative Data Summary
The following table summarizes reaction conditions from studies on analogous benzylic bromination reactions. These values can serve as a starting point for the optimization of the this compound synthesis.
| Substrate | Brominating Agent | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzonitrile | NBS (1.2 eq) | AIBN | CCl₄ | Reflux | 8 | 90 | [5] |
| 4'-Methyl-2-cyanobiphenyl | Br₂ (1.0 eq) | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene Dichloride | 40 | 3 | 89.4 | [4] |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq) | AIBN (0.04 eq) | o-Dichlorobenzene | 80 | 8 | 92 | [3] |
| 3-Fluoro-4-methylbenzonitrile | NBS (1.0-1.18 eq) | Catalyst | Dichloroethane | N/A | N/A | 85-94 | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from standard procedures for Wohl-Ziegler bromination.
Materials:
-
Methyl 2-methyl-4-cyanobenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Cyclohexane (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-cyanobenzoate (1.0 eq).
-
Add the chosen solvent (e.g., CCl₄) to the flask.
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
troubleshooting slow or incomplete bromination of methyl 4-cyano-2-methylbenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the bromination of methyl 4-cyano-2-methylbenzoate. The focus is on addressing issues of slow or incomplete reactions to assist researchers, scientists, and drug development professionals in optimizing this synthetic step.
Troubleshooting Guide
Q1: My benzylic bromination reaction with N-Bromosuccinimide (NBS) is very slow or incomplete. What are the potential causes and solutions?
Slow or incomplete radical bromination at the benzylic position (the methyl group) is a common issue. Here are the primary factors to investigate:
-
Initiator Problems: Radical reactions require an effective initiator.
-
Presence of Inhibitors: Radical chain reactions are sensitive to inhibitors.
-
Insufficient Energy Input: Radical initiation requires energy.
-
Solution: If using thermal initiators like AIBN or BPO, ensure the reaction is heated to the appropriate temperature for the solvent used (e.g., reflux in acetonitrile or carbon tetrachloride).[1][3] If using photochemical initiation with a UV lamp, ensure the lamp is functional and positioned correctly to irradiate the reaction mixture.[1]
-
-
Poor Reagent Quality: Impurities in either the starting material or NBS can hinder the reaction.
Q2: I am observing the formation of multiple byproducts, leading to a low yield of the desired methyl 2-(bromomethyl)-4-cyanobenzoate. How can I improve selectivity?
Byproduct formation often stems from competing reaction pathways. The primary side reaction of concern is electrophilic aromatic substitution on the benzene ring.
-
Aromatic Bromination: The cyano and methyl ester groups are deactivating, making electrophilic aromatic substitution less favorable than on an activated ring. However, under certain conditions, it can still occur.[5]
-
Solution: Strictly adhere to radical reaction conditions. Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[2] Avoid acidic conditions or the presence of Lewis acids, which would promote electrophilic aromatic substitution.[6][7] Using NBS is preferred over molecular bromine (Br₂) as it maintains a low concentration of Br₂ and HBr, minimizing electrophilic addition or substitution side reactions.[1]
-
-
Di-bromination: The formation of methyl 2-(dibromomethyl)-4-cyanobenzoate can occur if the reaction is run for too long or with an excess of NBS.
-
Solution: Use a carefully controlled stoichiometry, typically with a slight excess of NBS (e.g., 1.05 to 1.1 equivalents). Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.[2]
-
Frequently Asked Questions (FAQs)
Q3: Should I be concerned about brominating the aromatic ring instead of the methyl group?
While possible, benzylic bromination is generally favored under radical conditions. The substrate, methyl 4-cyano-2-methylbenzoate, has two electron-withdrawing groups (cyano and ester), which deactivate the aromatic ring towards electrophilic attack.[5][7] Radical bromination specifically targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.[8] To prevent aromatic bromination, avoid Lewis acid catalysts (like FeBr₃) and polar, protic solvents.[6][9]
Q4: What is the best brominating agent for this transformation: NBS or Br₂?
For selective benzylic bromination, N-Bromosuccinimide (NBS) is the reagent of choice.[10] Using molecular bromine (Br₂) with light or heat can also achieve benzylic bromination, but it increases the risk of competing electrophilic aromatic substitution.[10] NBS provides a constant, low concentration of bromine, which favors the desired radical pathway.[1]
Q5: How do I purify the final product, this compound?
Purification can be challenging due to the presence of unreacted starting material, the di-brominated byproduct, and succinimide (the byproduct from NBS).[2]
-
Removal of Succinimide: After the reaction, cool the mixture and filter off the succinimide, which is a solid.[2] Alternatively, wash the crude reaction mixture with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the succinimide.[2]
-
Chromatography: Silica gel column chromatography is highly effective for separating the desired product from the starting material and any di-brominated impurities.[2] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
Quantitative Data Summary
The following table outlines a typical set of reaction parameters for the benzylic bromination of a substituted methylbenzoate, based on protocols for analogous compounds.[1][2][11] This serves as a baseline for optimization.
| Parameter | Recommended Value | Purpose |
| Starting Material | 1.0 equivalent | Reference point for stoichiometry. |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents | Brominating agent; slight excess ensures complete conversion. |
| Radical Initiator (AIBN/BPO) | 0.02 - 0.05 equivalents | Catalytic amount to initiate the radical chain reaction. |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | Non-polar aprotic solvent to favor radical pathway. |
| Temperature | 77-85 °C (Reflux) | Thermal energy to activate the initiator. |
| Reaction Time | 2 - 4 hours | Typical duration; should be monitored by TLC/GC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen from inhibiting the radical reaction. |
Experimental Protocol: Benzylic Bromination
This protocol is adapted from established procedures for similar substrates, such as methyl 4-chloro-2-methylbenzoate.[1][2]
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-cyano-2-methylbenzoate (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., carbon tetrachloride, CCl₄) to the flask. Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the reaction mixture.[2]
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain the temperature for 2-4 hours.[11]
-
Monitoring: Monitor the reaction's progress by TLC or GC, observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the solid succinimide precipitate.[2]
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine to remove any remaining acidic impurities.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[2]
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for diagnosing and resolving issues with the bromination reaction.
Caption: Troubleshooting logic for slow or incomplete benzylic bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. fiveable.me [fiveable.me]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the free-radical bromination of Methyl 2-methyl-4-cyanobenzoate. This reaction, known as the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is generally carried out in a non-polar solvent.
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the success of the Wohl-Ziegler bromination. Non-polar solvents are generally preferred to minimize side reactions, such as electrophilic aromatic substitution.[1][2] Carbon tetrachloride was historically the solvent of choice due to its inertness and ability to promote high yields.[1] However, due to its toxicity and environmental concerns, other solvents like cyclohexane, acetonitrile, and dichloromethane are now more commonly used.[1] Polar solvents can influence the selectivity of the reaction, potentially leading to the formation of undesired byproducts.[1][2]
Q3: What are the main byproducts in this synthesis, and how can they be minimized?
The primary byproducts in this synthesis are the di-brominated compound, Methyl 2-(dibromomethyl)-4-cyanobenzoate, and unreacted starting material.[1] Over-bromination can be minimized by carefully controlling the stoichiometry of NBS (using a slight excess, e.g., 1.05-1.1 equivalents) and monitoring the reaction progress closely to avoid prolonged reaction times.[1] Aromatic bromination on the benzene ring is a less common side reaction but can occur if the reaction conditions are not strictly radical; using a non-polar solvent and avoiding acid catalysts helps to prevent this.[1]
Q4: How can I purify the final product?
Purification of this compound can be challenging due to the presence of byproducts.[1] A common purification strategy involves the following steps:
-
Removal of Succinimide: The succinimide byproduct from NBS can be removed by washing the crude reaction mixture with water or a dilute aqueous base like sodium bicarbonate solution.[1]
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from the starting material and the di-brominated byproduct. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[1]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Slow or Incomplete Reaction | 1. Inactive radical initiator (AIBN or BPO).2. Insufficient reaction temperature.3. Presence of radical inhibitors (e.g., oxygen).4. Poor quality of reagents (starting material or NBS). | 1. Use a fresh batch of the radical initiator.2. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ~77°C for CCl4, ~81°C for cyclohexane).[1]3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]4. Use high-purity starting materials and NBS. |
| Low Yield of Desired Product / Multiple Byproducts | 1. Incorrect stoichiometry of NBS.2. Prolonged reaction time.3. Non-optimal solvent choice.4. Photochemical initiation issues (if used). | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS to avoid di-bromination.[1]2. Monitor the reaction progress closely using TLC or GC and stop the reaction once the starting material is consumed.[1]3. Use a non-polar solvent to enhance selectivity for benzylic bromination.[1]4. Ensure consistent and appropriate irradiation if using a photochemical method.[1] |
| Difficulty in Product Purification | 1. Presence of unreacted starting material and di-brominated byproduct.2. Contamination with succinimide. | 1. Optimize reaction conditions to maximize conversion and selectivity. Use silica gel column chromatography for separation.[1]2. Wash the crude product with water or a dilute aqueous base to remove succinimide.[1] |
Quantitative Data on Solvent Effects
Disclaimer: The following data is for the synthesis of the analogous compound, Methyl 2-(bromomethyl)-4-chlorobenzoate, and should be used as a reference for the synthesis of this compound. The electronic effects of the cyano group may lead to different quantitative results.
| Solvent | Dielectric Constant | Reflux Temp. (°C) | Typical Yield Range (%) | Notes |
| Carbon Tetrachloride | 2.2 | 77 | 80 - 97 | High-yielding but toxic and environmentally hazardous.[1] |
| Cyclohexane | 2.0 | 81 | 75 - 90 | A common, less toxic alternative to CCl4.[1] |
| Acetonitrile | 37.5 | 82 | 60 - 85 | More polar, may influence selectivity.[1] |
| Dichloromethane | 9.1 | 40 | 65 - 80 | Lower boiling point may require longer reaction times.[1] |
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via Wohl-Ziegler bromination.
Materials:
-
Methyl 2-methyl-4-cyanobenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Solvent (e.g., Cyclohexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-cyanobenzoate (1.0 eq).
-
Add the chosen solvent (e.g., cyclohexane).
-
Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Methyl 2-(bromomethyl)-4-cyanobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Methyl 2-(bromomethyl)-4-cyanobenzoate, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional organic compound used as a versatile intermediate in organic synthesis. It incorporates a reactive benzylic bromide for alkylation reactions and a methyl ester, making it a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and materials with specific properties.
Q2: Why is this compound susceptible to hydrolysis?
This molecule has two functional groups prone to hydrolysis:
-
Benzylic Bromide: The C-Br bond at the benzylic position is susceptible to nucleophilic attack by water, which can proceed via either an SN1 or SN2 mechanism. The benzylic position is stabilized, making it reactive.[1][2]
-
Methyl Ester: The ester group can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and methanol.[3][4]
Q3: What are the primary hydrolysis byproducts?
The main hydrolysis byproducts are 2-(hydroxymethyl)-4-cyanobenzoic acid (from hydrolysis of both the bromide and the ester) and methyl 2-(hydroxymethyl)-4-cyanobenzoate (from hydrolysis of the benzylic bromide only). The presence of these impurities can complicate reaction workups and reduce the yield of the desired product.
Q4: How should I handle and store this compound to minimize hydrolysis?
Due to its sensitivity to moisture and its lachrymatory nature, it is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[5][6] Storage should be under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C.[7][8]
Q5: What are the signs of degradation or hydrolysis of the compound?
A primary indicator of degradation is a decrease in purity, which can be monitored by techniques such as TLC, GC, or NMR spectroscopy. The appearance of new spots on a TLC plate or new peaks in an NMR spectrum corresponding to the hydrolysis byproducts are clear signs of degradation. Physically, the compound should be a white to off-white solid; any significant change in color or consistency may indicate decomposition.
Troubleshooting Guides
Problem: Low yield in alkylation reaction.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material | Ensure all solvents and reagents are anhydrous. Use freshly opened solvents or dry them using standard procedures. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Suboptimal reaction conditions | Optimize the reaction temperature. While heating can increase the reaction rate, it can also accelerate hydrolysis. Monitor the reaction progress by TLC to find the optimal balance. |
| Incorrect base | Use a non-nucleophilic, hindered base to avoid competing reactions. Ensure the base is dry. |
| Inactive starting material | Check the purity of your this compound by NMR or another suitable analytical method before starting the reaction. |
Problem: Presence of significant impurities in the product.
| Possible Cause | Troubleshooting Step |
| Hydrolysis during workup | Minimize the use of aqueous solutions during the workup. If an aqueous wash is necessary, use cold brine and perform the extraction quickly. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. |
| Over-bromination of the starting material | This can be a side product from the synthesis of this compound. Purify the starting material by column chromatography if necessary. |
| Reaction with nucleophilic solvents | Avoid using nucleophilic solvents (e.g., methanol, ethanol) unless they are part of the desired reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions with this compound.[9] |
Data Presentation
Table 1: Factors Influencing the Hydrolysis of this compound
| Factor | Effect on Hydrolysis Rate | Recommendations for Minimizing Hydrolysis |
| Water Content | Increases rate significantly | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |
| Temperature | Increases rate | Conduct reactions at the lowest effective temperature. Avoid prolonged heating. |
| pH | Both acidic and basic conditions catalyze ester hydrolysis. Neutral conditions are generally better for the ester, but water can still hydrolyze the benzylic bromide. | Maintain a neutral or slightly acidic pH if possible. Avoid strong acids or bases unless required for the reaction. |
| Solvent Polarity | Polar protic solvents (e.g., water, alcohols) can participate in and accelerate hydrolysis (solvolysis).[10] | Use polar aprotic solvents (e.g., DMF, acetonitrile, acetone) for SN2 reactions. |
Experimental Protocols
Detailed Protocol: Alkylation of a Phenol using this compound
This protocol describes a general procedure for the O-alkylation of a phenol, with specific emphasis on minimizing the hydrolysis of the alkylating agent.
Materials:
-
This compound
-
Phenol of interest
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (anhydrous)
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Brine (saturated NaCl solution), cooled
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF via syringe to dissolve the reagents.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Addition of Alkylating Agent:
-
In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the alkylating agent dropwise to the stirring reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish, but this may increase the risk of hydrolysis.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with cold brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired O-alkylated product.
-
Visualizations
Caption: Potential hydrolysis pathways of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 8. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
stability issues of Methyl 2-(bromomethyl)-4-cyanobenzoate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-(bromomethyl)-4-cyanobenzoate in solution. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in solution.
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: My solution of this compound is turning yellow/brown and losing activity shortly after preparation. What is happening?
-
Answer: This discoloration and loss of activity are likely due to the degradation of the compound. This compound, being a benzylic bromide, is susceptible to decomposition.[1] The benzylic bromide moiety is highly reactive and can undergo nucleophilic substitution or elimination reactions.
-
Potential Cause 1: Presence of Nucleophiles. Water, alcohols, and even some polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can act as nucleophiles, leading to the hydrolysis or solvolysis of the compound.[2][3]
-
Potential Cause 2: Exposure to Light or Air (Oxygen). Radical decomposition can be initiated by light or the presence of oxygen.
-
Potential Cause 3: Incompatible pH. Basic conditions will accelerate the hydrolysis of the ester group and can also promote elimination reactions of the benzylic bromide. Acidic conditions can also catalyze the hydrolysis of the methyl ester.
-
-
Solutions:
-
Solvent Choice: Use dry, aprotic solvents such as acetonitrile or tetrahydrofuran (THF). If your experiment requires a protic solvent, prepare the solution immediately before use and keep it at a low temperature.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
pH Control: Maintain a neutral pH if possible. If the experimental conditions require acidic or basic solutions, the compound's stability will be limited, and fresh solutions should be used for each experiment.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Question: I am observing significant variability in my experimental results when using solutions of this compound. Why is this happening?
-
Answer: Inconsistent results are often a symptom of compound instability. The degree of degradation can vary depending on minor differences in solution preparation, handling, and storage time.
-
Potential Cause 1: Variable Water Content in Solvents. The presence of even small amounts of water in solvents like DMSO can lead to hydrolysis of the benzylic bromide.
-
Potential Cause 2: Differences in Solution Age. The longer the solution is stored, the more degradation will occur.
-
Potential Cause 3: Temperature Fluctuations. Higher temperatures will accelerate the rate of degradation.
-
-
Solutions:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before each experiment. Avoid storing solutions, especially in protic solvents.
-
Consistent Temperature: Maintain a consistent and low temperature during your experiments whenever possible. For storage of stock solutions in anhydrous aprotic solvents, keep them at -20°C or -80°C.
-
Issue 3: Formation of Precipitate in the Solution
-
Question: A precipitate has formed in my solution of this compound. What is it?
-
Answer: Precipitate formation can be due to several factors, including degradation products or poor solubility.
-
Potential Cause 1: Degradation Products. The hydrolysis product, Methyl 2-(hydroxymethyl)-4-cyanobenzoate, or the corresponding carboxylic acid from ester hydrolysis, may have different solubility profiles than the parent compound.
-
Potential Cause 2: Poor Solubility. The compound may be precipitating out of solution if its concentration exceeds its solubility in the chosen solvent.
-
Potential Cause 3: Reaction with Solvent or Additives. The compound may be reacting with components in your experimental medium to form an insoluble product.
-
-
Solutions:
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify it.
-
Check Solubility Limits: Ensure that the concentration of your solution is below the solubility limit of the compound in that specific solvent and at the experimental temperature.
-
Filter the Solution: If the precipitate is believed to be a minor degradation product, you may be able to use the filtered supernatant immediately after preparation, but be aware that the actual concentration of your compound will be lower than intended.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Anhydrous aprotic solvents are recommended for stock solutions. Acetonitrile and Tetrahydrofuran (THF) are good choices. While DMSO and DMF are polar aprotic solvents, they can still react with benzylic bromides over time.[3] If DMSO or DMF must be used, ensure they are anhydrous and store the stock solution at -80°C for short periods.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid material at 2-8°C under an inert atmosphere.[4]
-
Solutions: It is highly recommended to prepare solutions fresh for each use. If a stock solution in an anhydrous aprotic solvent must be stored, it should be kept in a tightly sealed container under an inert atmosphere at -20°C or -80°C for a limited time. Avoid storing solutions in protic solvents.
Q3: Is this compound stable to freeze-thaw cycles?
A3: While many compounds are stable to multiple freeze-thaw cycles in DMSO, the reactivity of the benzylic bromide in this compound makes it more susceptible to degradation with each cycle, especially if moisture is introduced. It is best to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Q4: What are the likely degradation products of this compound in the presence of water?
A4: The primary degradation products in the presence of water are expected to be:
-
Methyl 2-(hydroxymethyl)-4-cyanobenzoate: Formed by the hydrolysis of the benzylic bromide.
-
2-(Bromomethyl)-4-cyanobenzoic acid: Formed by the hydrolysis of the methyl ester.
-
2-(Hydroxymethyl)-4-cyanobenzoic acid: Formed by the hydrolysis of both the benzylic bromide and the methyl ester.
-
Hydrogen Bromide (HBr): A byproduct of the hydrolysis of the benzylic bromide, which can further catalyze the hydrolysis of the methyl ester.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. The disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products can be tracked over time.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the degradation products, aiding in their structural elucidation.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to monitor for the parent compound and any volatile degradation products.[8]
Data on Stability
Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | % Remaining Parent Compound | Appearance of Degradation Products (Peak Area %) |
| Acetonitrile (anhydrous) | 0 | 100% | 0% |
| 24 | |||
| 48 | |||
| DMSO (anhydrous) | 0 | 100% | 0% |
| 24 | |||
| 48 | |||
| Methanol | 0 | 100% | 0% |
| 1 | |||
| 6 | |||
| Water (buffered at pH 7) | 0 | 100% | 0% |
| 1 | |||
| 6 |
Table 2: Effect of Temperature on the Stability of this compound in Anhydrous DMSO
| Temperature (°C) | Time (days) | % Remaining Parent Compound |
| 4 | 0 | 100% |
| 1 | ||
| 7 | ||
| 25 | 0 | 100% |
| 1 | ||
| 7 | ||
| 37 | 0 | 100% |
| 1 | ||
| 7 |
Experimental Protocols
Protocol for Determining the Stability of this compound in a Specific Solvent
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in the chosen solvent (e.g., anhydrous acetonitrile) to a known concentration (e.g., 10 mM).
-
Ensure the solvent is of high purity and anhydrous if an aprotic solvent is used.
-
-
Incubation:
-
Aliquot the stock solution into several sealed vials to avoid repeated opening of the same sample.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C), protected from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial from the incubation conditions.
-
Dilute an aliquot of the solution to a suitable concentration for analysis.
-
Analyze the sample by a validated HPLC method. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or another suitable modifier) is a good starting point.
-
Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Measure the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
Caption: Plausible degradation pathways in water.
References
- 1. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. mdpi.com [mdpi.com]
- 8. Efficient total analyses for bromine type flame retardants by simple NICI-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-cyanobenzoate via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like Methyl 2-(bromomethyl)-4-cyanobenzoate is critical for the synthesis of high-quality active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides a comparative overview of a typical reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound against other analytical techniques, supported by a detailed experimental protocol and a visual workflow.
Comparison of Analytical Methods
HPLC is the preferred method for analyzing non-volatile and thermally labile compounds like this compound.[3] While other techniques can be employed, they often serve complementary roles. A comparative summary is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Measurement of nuclear spin transitions in a magnetic field to provide structural and quantitative information.[3] | Differential migration of components on a stationary phase coated on a plate, driven by a liquid mobile phase.[1] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[3] Offers high resolution for separating closely related impurities. | Suitable for volatile and thermally stable compounds. Derivatization may be required for the target analyte.[3] | Provides structural confirmation and can be quantitative without a reference standard for the analyte. Less sensitive for trace impurity profiling compared to HPLC.[3] | Primarily a qualitative or semi-quantitative tool for rapid screening and reaction monitoring.[1] |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities.[1] | High sensitivity, particularly with specific detectors.[4] | Lower sensitivity compared to chromatographic techniques for impurity detection. | Low sensitivity. |
| Throughput | High, with typical run times of 10-30 minutes.[5] | Moderate, with run times of 20-40 minutes.[5] | Low to moderate due to longer acquisition times for high precision.[5] | High, multiple samples can be run simultaneously. |
| Quantitative Accuracy | High, with excellent linearity and precision.[6] | High, with appropriate calibration. | High, provides an absolute measure of purity. | Semi-quantitative at best. |
Experimental Protocol: Reversed-Phase HPLC Method
This section details a robust RP-HPLC method for determining the purity of this compound. This method is adapted from established protocols for similar aromatic compounds.
1. Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2. Preparation of Solutions
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability
Before sample analysis, perform five replicate injections of the standard solution to ensure the system is suitable for the analysis. The acceptance criteria should be as follows:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%[3]
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to establish the retention time and peak area of the main component.
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas.
5. Calculation of Purity
The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
During the synthesis of this compound, several process-related impurities can form. The HPLC method should be capable of separating the main compound from these potential impurities, which may include:
-
Starting Material: Methyl 4-cyano-2-methylbenzoate[7]
-
Di-brominated byproduct: Methyl 2,x-bis(bromomethyl)-4-cyanobenzoate
-
Hydrolyzed product: Methyl 2-(hydroxymethyl)-4-cyanobenzoate
-
Byproducts from NBS: Succinimide[8]
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H NMR Characterization of Methyl 2-(bromomethyl)-4-cyanobenzoate and Its Analogs
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(bromomethyl)-4-cyanobenzoate, a key organic intermediate. For robust analysis and to facilitate structural confirmation, its spectral characteristics are compared against its precursor, Methyl 4-cyano-2-methylbenzoate, and other structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering objective data and detailed experimental protocols to aid in compound characterization.
Comparative ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound and selected alternatives. The data for the target compound is predicted based on the analysis of structurally similar molecules, providing a reliable reference for experimental verification. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) |
| This compound (Predicted) | Ar-H (H6) | ~8.1 - 8.2 | 1H | d | ~1.5 |
| Ar-H (H5) | ~7.8 - 7.9 | 1H | dd | J = ~8.0, ~1.5 | |
| Ar-H (H3) | ~7.9 - 8.0 | 1H | d | ~8.0 | |
| -CH₂Br | ~4.9 | 2H | s | N/A | |
| -OCH₃ | ~3.9 | 3H | s | N/A | |
| Methyl 2-(bromomethyl)-4-chlorobenzoate (Predicted)[1] | Ar-H (H6) | ~7.8 - 8.0 | 1H | d | N/A |
| Ar-H (H5) | ~7.4 - 7.6 | 1H | dd | N/A | |
| Ar-H (H3) | ~7.3 - 7.5 | 1H | d | N/A | |
| -CH₂Br | ~4.9 | 2H | s | N/A | |
| -OCH₃ | ~3.9 | 3H | s | N/A | |
| Methyl 4-cyano-2-methylbenzoate (Precursor) | Ar-H | 7.78 | 1H | d | N/A |
| Ar-H | 7.52 | 2H | m | N/A | |
| -OCH₃ | 3.92 | 3H | s | N/A | |
| Ar-CH₃ | 2.62 | 3H | s | N/A | |
| Methyl 4-cyanobenzoate (Analog)[2] | Ar-H (H2, H6) | 8.12 | 2H | d | 8.0 |
| Ar-H (H3, H5) | 7.73 | 2H | d | 8.0 | |
| -OCH₃ | 3.94 | 3H | s | N/A |
Experimental Protocol: ¹H NMR Spectroscopy
This section details a standard protocol for the acquisition of ¹H NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex the tube gently if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless the instrument is calibrated to the residual solvent peak.[2][3]
2. Instrumentation and Acquisition:
-
The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Before data acquisition, the instrument's magnetic field homogeneity must be optimized by shimming.[1]
-
Acquire the spectrum using a standard single-pulse sequence.
-
Key acquisition parameters include:
-
Spectral Width: Typically 0-12 ppm to cover the standard range for organic protons.[1]
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure proper relaxation of the nuclei.
-
3. Data Processing:
-
The raw data, or Free Induction Decay (FID), is processed using a Fourier Transform to generate the frequency-domain spectrum.[1]
-
Apply phase correction to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to create a flat spectral baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[3]
-
Integrate the area under each signal to determine the relative ratio of protons.
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the characterization of an organic compound using ¹H NMR spectroscopy, from sample preparation to final structural elucidation.
Caption: Workflow for ¹H NMR characterization of an organic compound.
References
A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)-4-cyanobenzoate and Other Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzyl bromides are indispensable reagents for the introduction of the benzyl group, a common motif in pharmaceuticals and functional materials. The reactivity of these compounds can be finely tuned by substituents on the aromatic ring, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an objective comparison of Methyl 2-(bromomethyl)-4-cyanobenzoate with other representative benzyl bromides, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific synthetic needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their safe handling and effective use in synthesis. The following table summarizes key properties for this compound and a selection of other common benzyl bromides.
| Property | This compound | Benzyl Bromide | 4-Methoxybenzyl Bromide | 4-Nitrobenzyl Bromide |
| Molecular Formula | C₁₀H₈BrNO₂ | C₇H₇Br | C₈H₉BrO | C₇H₆BrNO₂ |
| Molecular Weight | 254.08 g/mol | 171.03 g/mol [1] | 201.06 g/mol | 216.03 g/mol |
| Appearance | White to off-white solid | Colorless liquid[1][2] | Colorless to light yellow liquid | Yellow crystalline solid |
| Melting Point | Not available | -4 °C[1] | 9-11 °C | 98-100 °C |
| Boiling Point | 380.5±37.0 °C (Predicted) | 201 °C[1] | 115-117 °C (12 mmHg) | Decomposes |
| Density | 1.53±0.1 g/cm³ (Predicted) | 1.438 g/mL at 25 °C[1] | 1.359 g/mL at 25 °C | Not available |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8 (d, 1H), ~7.4 (m, 2H), ~4.9 (s, 2H), ~3.9 (s, 3H) | ~7.2-7.4 (m, 5H), 4.5 (s, 2H) | ~7.28 (d, 2H), ~6.87 (d, 2H), 4.45 (s, 2H), 3.8 (s, 3H) | ~8.2 (d, 2H), ~7.6 (d, 2H), 4.5 (s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: ~166, ~140, ~135, ~132, ~130, ~128, ~52, ~32 | ~137.8, 129.0, 128.7, 128.6, 33.7 | ~159.5, 130.3, 114.1, 55.4, 32.9 | ~147.6, 144.9, 129.3, 124.0, 31.8 |
Comparative Reactivity in Nucleophilic Substitution
The primary utility of benzyl bromides lies in their ability to act as electrophiles in nucleophilic substitution reactions. The rate and mechanism of these reactions (SN1 vs. SN2) are highly dependent on the electronic nature of the substituents on the benzene ring.
General Principles:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃), stabilize the formation of a benzyl carbocation intermediate. This significantly accelerates SN1 reactions.[3][4][5] In SN2 reactions, EDGs can have a modest rate-enhancing effect.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), destabilize the benzyl carbocation, thereby disfavoring the SN1 pathway.[3] Conversely, by increasing the electrophilicity of the benzylic carbon, EWGs can slightly accelerate SN2 reactions.[6]
This compound possesses two electron-withdrawing groups: a cyano group and a methyl ester group. This electronic profile makes it a prime candidate for SN2 reactions, with the SN1 pathway being significantly less favorable.
The following diagram illustrates the mechanistic dichotomy of nucleophilic substitution on benzyl bromides.
References
A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-(bromomethyl)-4-cyanobenzoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of key intermediates like Methyl 2-(bromomethyl)-4-cyanobenzoate is critical for ensuring the quality, consistency, and safety of synthesized compounds. This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines robust analytical approaches based on established practices for structurally similar molecules.[1][2][3] The performance data presented is illustrative and serves as a practical baseline for method development and validation in a laboratory setting.
Comparison of Analytical Methods
The selection of an analytical technique for this compound is contingent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. This guide focuses on three prevalent and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[1] | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds like the target analyte.[1] | Suitable for volatile and thermally stable compounds. The target analyte may require derivatization to improve volatility and thermal stability.[1][4] | Highly versatile for a wide range of compounds, offering high sensitivity and selectivity, especially in complex matrices. |
| Selectivity | High; can be optimized by adjusting column chemistry and mobile phase composition. | Very High; mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns. | Excellent; combines the selectivity of liquid chromatography with the specificity of tandem mass spectrometry. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL (for specific impurities)[2] | ~0.01 - 1 pg/mL |
| Limit of Quantitation (LOQ) | ~0.05 - 0.5 µg/mL[2] | ~0.5 - 5 ng/mL (for specific impurities)[2] | ~0.05 - 5 pg/mL |
| Linearity (R²) | > 0.999[2] | > 0.999[2] | > 0.999 |
| Precision (%RSD) | < 2%[2] | < 5-10% (at low levels)[2] | < 5% |
| Accuracy (% Recovery) | 98 - 102%[2] | 90 - 110% (impurity dependent)[2] | 95 - 105% |
| Throughput | High | Moderate to High | Moderate |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective technique for routine quantification and purity analysis of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 254 nm (based on the benzonitrile chromophore)
-
Injection Volume: 10 µL[3]
Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).[1]
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
Analysis Procedure:
-
Inject the diluent as a blank to ensure no carryover.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and calculate the concentration of the sample by comparing the peak area with that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and can be used for the quantification of this compound, particularly for identifying and quantifying volatile impurities. Due to the benzylic bromide, the compound may have limited thermal stability, so careful optimization of the injection port temperature is necessary. Derivatization may be required for improved performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (optimize to prevent degradation).
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Preparation of Solutions:
-
Solvent: Ethyl acetate or dichloromethane.
-
Standard and Sample Solutions: Prepare a series of calibration standards and sample solutions in the chosen solvent at appropriate concentrations (e.g., 1-100 µg/mL).
Analysis Procedure:
-
Inject a solvent blank.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte in the samples using the calibration curve based on the peak area of the selected ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels or in complex matrices.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte. These would need to be determined by infusing a standard solution of this compound.
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Preparation of Solutions:
-
Prepare calibration standards and sample solutions in the initial mobile phase composition.
Analysis Procedure:
-
Inject a blank.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte using the area of the MRM transition peak and the calibration curve.
Visualizations
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Methyl 2-(bromomethyl)-4-cyanobenzoate
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. Methyl 2-(bromomethyl)-4-cyanobenzoate, a key building block in pharmaceutical synthesis, requires robust analytical methods for its identification and quantification. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of this compound, offering predicted data, detailed experimental protocols, and a comparison with viable analytical alternatives.
This compound (C₁₀H₈BrNO₂, Molecular Weight: 254.08 g/mol ) presents a unique analytical challenge due to its combination of a labile bromomethyl group, a cyano moiety, and a methyl ester.[1][2][3] The choice of mass spectrometry technique is critical for obtaining meaningful data, whether for routine purity checks or in-depth structural elucidation. This guide explores the expected outcomes from various ionization techniques and separation methods.
Predicted Mass Spectrometry Data and Fragmentation Patterns
In the absence of publicly available experimental mass spectra for this compound, we can predict its fragmentation behavior based on the analysis of structurally similar compounds and established fragmentation rules for esters and halogenated compounds.[4] A primary challenge in the mass spectrometry of brominated compounds is the presence of two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to characteristic M+2 isotope patterns for bromine-containing fragments.
Electron Ionization (EI) Fragmentation
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For this compound, the molecular ion peak is expected, but its abundance may be low due to the lability of the bromomethyl group.
Table 1: Predicted Key Fragments for this compound under EI
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Comments |
| 253 | 255 | [M]⁺• | Molecular ion |
| 174 | 174 | [M - Br]⁺ | Loss of a bromine radical |
| 173 | 173 | [M - HBr]⁺• | Loss of hydrogen bromide |
| 222 | 224 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 194 | 196 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 129 | 129 | [C₈H₄N]⁺ | Fragment corresponding to the cyanobenzoyl cation |
| 102 | 102 | [C₇H₄N]⁺ | Loss of CO from the cyanobenzoyl cation |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Softer ionization techniques like ESI and APCI are less likely to cause extensive in-source fragmentation, making them ideal for determining the molecular weight of the parent compound. These techniques are typically coupled with liquid chromatography (LC). In positive-ion mode, adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺) are expected.
Table 2: Predicted Ions for this compound under ESI/APCI (Positive Ion Mode)
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion |
| 254 | 256 | [M+H]⁺ |
| 276 | 278 | [M+Na]⁺ |
| 271 | 273 | [M+NH₄]⁺ |
Comparison with an Alternative Compound: Methyl 2-bromobenzoate
To provide context, the known mass spectral behavior of Methyl 2-bromobenzoate (C₈H₇BrO₂) offers a valuable comparison.[5][6] Its electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.
Table 3: Key Experimental Fragments for Methyl 2-bromobenzoate under EI
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion |
| 214 | 216 | [M]⁺• |
| 183 | 185 | [M - OCH₃]⁺ |
| 155 | 157 | [M - COOCH₃]⁺ |
| 104 | 104 | [C₇H₄O]⁺ |
| 76 | 76 | [C₆H₄]⁺ |
The fragmentation of Methyl 2-bromobenzoate is dominated by the loss of the methoxy and carbomethoxy groups.[5][6] A similar pattern is anticipated for this compound, with additional fragmentation pathways introduced by the bromomethyl and cyano substituents.
Experimental Protocols
For reliable and reproducible analysis, a well-defined experimental protocol is essential. Below are recommended starting protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for Purity Assessment
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Given the benzylic bromide, careful optimization of the injection port temperature is necessary to prevent on-column degradation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Inlet Temperature: 250°C (optimization may be required).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-350.
-
LC-MS/MS Protocol for Quantification
LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for quantifying trace amounts of the compound in complex matrices.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Serially dilute with a mixture of water and acetonitrile (1:1 v/v) to create calibration standards.
-
LC Conditions:
-
Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantitative: 254 -> 174 (loss of Br)
-
Qualitative: 254 -> 222 (loss of OCH₃)
-
-
Visualizing Analytical Workflows and Fragmentation
To further clarify the analytical process and expected molecular breakdown, the following diagrams are provided.
References
- 1. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 3. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl-2-bromobenzoate [webbook.nist.gov]
Spectroscopic Validation of Methyl 2-(bromomethyl)-4-cyanobenzoate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate, a key intermediate in pharmaceutical and organic synthesis. By presenting experimental data for the starting material, the desired product, and potential byproducts, this document serves as a valuable resource for the validation of the synthetic process.
Spectroscopic Data Comparison
The successful synthesis of this compound from Methyl 4-cyano-2-methylbenzoate can be validated by comparing the spectroscopic data of the reaction mixture to the data for the starting material, the expected product, and potential side products. The primary byproduct anticipated in the radical bromination of the methyl group is the dibrominated species, Methyl 2-(dibromomethyl)-4-cyanobenzoate.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | -CH₂Br Proton (ppm) | -CHBr₂ Proton (ppm) | -CH₃ Proton (ppm) | -OCH₃ Proton (ppm) |
| Methyl 4-cyano-2-methylbenzoate | 7.78 (d, 1H), 7.52 (m, 2H)[1] | - | - | 2.62 (s, 3H)[1] | 3.92 (s, 3H)[1] |
| This compound | ~7.8-8.1 (m) | ~4.9 (s, 2H) | - | - | ~3.9 (s, 3H) |
| Methyl 2-(dibromomethyl)-4-cyanobenzoate | ~7.9-8.2 (m) | - | ~6.8 (s, 1H) | - | ~3.9 (s, 3H) |
Table 2: ¹³C NMR Data Comparison (Predicted)
| Compound | C=O (ppm) | Ar-C (ppm) | -CH₂Br (ppm) | -CHBr₂ (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) |
| Methyl 4-cyano-2-methylbenzoate | ~166 | ~118 (CN), 128-140 (aromatic) | - | - | ~20 | ~52 |
| This compound | ~165 | ~117 (CN), 129-142 (aromatic) | ~30 | - | - | ~53 |
| Methyl 2-(dibromomethyl)-4-cyanobenzoate | ~164 | ~116 (CN), 130-145 (aromatic) | - | ~35 | - | ~54 |
Note: Predicted values are based on analogous compounds and general principles of ¹³C NMR spectroscopy. Specific experimental data is not available in the searched literature.
Table 3: IR Spectroscopy Data Comparison (Predicted)
| Compound | C=O Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| Methyl 4-cyano-2-methylbenzoate | ~1720 | ~2230 | - | ~3000-3100 | ~2850-2960 |
| This compound | ~1720 | ~2230 | ~600-700 | ~3000-3100 | ~2850-2960 |
| Methyl 2-(dibromomethyl)-4-cyanobenzoate | ~1720 | ~2230 | ~600-700 | ~3000-3100 | ~2900 |
Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| Methyl 4-cyano-2-methylbenzoate | C₁₀H₉NO₂ | 175.18[2] | 175 (M+), 144 ([M-OCH₃]⁺), 116 ([M-CO₂CH₃]⁺) |
| This compound | C₁₀H₈BrNO₂ | 254.08[3][4] | 253/255 (M+), 222/224 ([M-OCH₃]⁺), 174 ([M-Br]⁺), 116 ([M-Br-CO₂CH₃]⁺) (Isotopic pattern for Br will be observed) |
| Methyl 2-(dibromomethyl)-4-cyanobenzoate | C₁₀H₇Br₂NO₂ | 332.98 | 331/333/335 (M+), 300/302/304 ([M-OCH₃]⁺), 252/254 ([M-Br]⁺) (Isotopic pattern for two Br atoms will be observed) |
Note: Key fragmentation peaks for the product and byproduct are predicted based on common fragmentation patterns.
Experimental Protocols
Synthesis of this compound
This procedure is adapted from a general method for the benzylic bromination of methylarenes.
Materials:
-
Methyl 4-cyano-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-cyano-2-methylbenzoate (1.0 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.05 - 1.2 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or ¹H NMR to follow the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired product.
Spectroscopic Analysis
Sample Preparation:
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
IR Spectroscopy: For solid samples, a KBr pellet or ATR (Attenuated Total Reflectance) can be used. For liquid samples, a thin film between salt plates can be prepared.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR: A 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and proton-decoupled ¹³C NMR should be used.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer.
-
MS: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and validation of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. methyl 4-cyano-2-methylbenzoate | 103261-67-2 [chemicalbook.com]
- 2. Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 165111-46-6|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]
Comparative Analysis of Byproducts in Methyl 2-(bromomethyl)-4-cyanobenzoate Synthesis via GC-MS
A comprehensive guide for researchers, scientists, and drug development professionals on the identification and comparison of byproducts in the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
The synthesis of this compound, a key intermediate in the preparation of various pharmaceutical compounds, is often achieved through the radical bromination of Methyl 2-methyl-4-cyanobenzoate. A common method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. While this method is effective, the formation of byproducts can impact the purity of the final product and the efficiency of the overall synthesis. This guide provides a comparative analysis of the byproducts generated during this synthesis and details the experimental protocols for their identification and quantification using GC-MS.
Synthesis and Potential Byproducts
The primary reaction for the synthesis of this compound involves the selective bromination of the benzylic methyl group of Methyl 2-methyl-4-cyanobenzoate. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][2]
Despite the selectivity of benzylic bromination, several byproducts can be formed. The most common impurities identified in similar benzylic bromination reactions include:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of Methyl 2-methyl-4-cyanobenzoate in the final product mixture.
-
Di-brominated Byproduct: Over-bromination can result in the formation of Methyl 2-(dibromomethyl)-4-cyanobenzoate.[1] This is more likely to occur with an excess of NBS or prolonged reaction times.
-
Succinimide: This is a byproduct derived from the N-bromosuccinimide reagent during the reaction.[1]
-
Aromatic Bromination Products: Although less common under radical conditions, electrophilic aromatic substitution on the benzene ring can occur, leading to isomeric bromo-compounds.[1]
The presence and relative abundance of these byproducts are influenced by several factors, including the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of solvent and initiator.
Comparative GC-MS Analysis of Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is well-suited for the analysis of the reaction mixture from the synthesis of this compound to identify and quantify the main product and its byproducts.
A hypothetical comparative analysis of two different reaction conditions is presented below. These conditions are based on typical procedures for benzylic bromination.
| Compound | Reaction Condition A (Standard) | Reaction Condition B (Excess NBS) |
| Methyl 2-methyl-4-cyanobenzoate (Starting Material) | 5% | 2% |
| This compound (Product) | 85% | 75% |
| Methyl 2-(dibromomethyl)-4-cyanobenzoate (Di-bromo Byproduct) | 8% | 20% |
| Other Minor Impurities | 2% | 3% |
Table 1: Hypothetical quantitative data from GC-MS analysis of crude reaction mixtures under different synthesis conditions. The percentages represent the relative peak areas of the components in the gas chromatogram.
Experimental Protocols
Synthesis of this compound (Wohl-Ziegler Bromination)
Materials:
-
Methyl 2-methyl-4-cyanobenzoate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-methyl-4-cyanobenzoate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 - 1.2 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq) to the solution.[1]
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a dilute aqueous sodium bicarbonate solution and then with water to remove any remaining succinimide and acidic impurities.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 30m x 0.25mm ID x 0.25µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
GC Conditions (adapted from a similar analysis[3]):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Logical Workflow of Synthesis and Analysis
Figure 1. Workflow from synthesis to GC-MS analysis.
Alternative Synthesis Routes
While radical bromination with NBS is a common method, alternative approaches for the synthesis of benzylic bromides exist. These include:
-
Direct bromination with elemental bromine under UV light: This method can be less selective and may lead to a higher degree of di-bromination and aromatic bromination.
-
Use of other brominating agents: Reagents like dibromodimethylhydantoin (DBDMH) can also be used for benzylic bromination.
A comparative study of these alternative methods using GC-MS would be valuable to determine the most efficient and selective route for the synthesis of this compound, minimizing the formation of unwanted byproducts.
Conclusion
GC-MS is an indispensable tool for the analysis of byproducts in the synthesis of this compound. By providing detailed information on the composition of the reaction mixture, it enables researchers to optimize reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the production of high-purity pharmaceutical intermediates.
References
A Comparative Guide to the Reactivity of Substituted Benzyl Bromides in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of substituted benzyl bromides is a critical consideration in organic synthesis, particularly in the development of pharmaceutical compounds where the introduction of a benzyl moiety is a common strategic step. The electronic nature of the substituents on the aromatic ring profoundly influences the rate and mechanism of nucleophilic substitution reactions. This guide provides a comprehensive comparison of the reactivity of various substituted benzyl bromides, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.
The Dual Nature of Benzyl Bromide Reactivity: S(_N)1 and S(_N)2 Pathways
Benzyl bromides are primary halides, a class of compounds that typically favors the S(_N)2 mechanism. However, they can also undergo S(_N)1 reactions due to the formation of a resonance-stabilized benzylic carbocation upon departure of the bromide leaving group.[1] The operative mechanism, or the balance between the two competing pathways, is highly sensitive to the electronic properties of the substituents on the benzene ring.
-
Electron-donating groups (EDGs) at the para position, such as methoxy (-OCH(_3)) or methyl (-CH(_3)), stabilize the developing positive charge in the benzylic carbocation through resonance and inductive effects. This stabilization accelerates the S(_N)1 pathway.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO(_2)) or cyano (-CN), destabilize the benzylic carbocation, thus disfavoring the S(_N)1 mechanism. Consequently, the S(_N)2 pathway, which does not involve a carbocation intermediate, becomes the more dominant route.
This dichotomy in reaction mechanism is a key determinant of the overall reactivity of a given substituted benzyl bromide.
Quantitative Comparison of Reactivity: Solvolysis Rates
The solvolysis of substituted benzyl bromides in a nucleophilic solvent, such as aqueous ethanol, is a common method for quantifying their reactivity. The rate of this reaction is a direct measure of the substrate's susceptibility to nucleophilic attack. The following table summarizes the first-order rate constants (k) for the solvolysis of a series of para-substituted benzyl bromides in 80% ethanol at 25°C.
| Substituent (X) | Rate Constant (k) / s
|
| 4-OCH(_3) | 1.35 x 10
|
| 4-CH(_3) | 1.83 x 10
|
| H | 3.08 x 10
|
| 4-Cl | 2.15 x 10
|
| 3-Cl | 8.95 x 10
|
| 4-CN | 2.10 x 10
|
| 4-NO(_2) | 1.15 x 10
|
Data sourced from Matić et al. (2022).
As the data clearly indicates, the presence of a strong electron-donating group like methoxy at the para position leads to a dramatic increase in the solvolysis rate, consistent with a dominant S(_N)1 mechanism. Conversely, electron-withdrawing groups significantly decrease the reaction rate.
Experimental Protocol: Determination of Solvolysis Rates by Conductometry
The following protocol outlines a typical procedure for determining the first-order rate constants for the solvolysis of substituted benzyl bromides.
Objective: To measure the rate of solvolysis of a substituted benzyl bromide in 80% ethanol at a constant temperature by monitoring the change in conductivity over time.
Materials:
-
Substituted benzyl bromide
-
80% (v/v) Ethanol-water solvent
-
Conductivity meter with a dipping cell
-
Thermostatic water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Preparation: Prepare a stock solution of 80% ethanol-water by mixing the appropriate volumes of absolute ethanol and deionized water.
-
Temperature Equilibration: Place the 80% ethanol-water solvent in the thermostatic water bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow it to reach thermal equilibrium.
-
Conductivity Cell Setup: Calibrate the conductivity meter according to the manufacturer's instructions. Place a known volume of the temperature-equilibrated 80% ethanol-water into a reaction vessel equipped with a magnetic stir bar. Immerse the reaction vessel in the thermostatic water bath and place the conductivity dipping cell into the solvent.
-
Initiation of Reaction: Prepare a concentrated stock solution of the substituted benzyl bromide in a small amount of a non-nucleophilic, water-miscible solvent like acetone. To initiate the solvolysis reaction, rapidly inject a small, precise volume of the benzyl bromide stock solution into the stirred solvent in the reaction vessel. Start data acquisition immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The reaction produces HBr, which ionizes to H(_3)O
and Br+ , leading to an increase in the conductivity of the solution. Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.− -
Data Analysis: The first-order rate constant, k, can be determined by plotting ln(G(_\infty) - G(t)) versus time, where G(\infty) is the conductivity at infinite time (reaction completion) and G(_t) is the conductivity at time t. The slope of the resulting straight line is equal to -k.
Mechanistic Pathways and the Influence of Substituents
The interplay between the S(_N)1 and S(_N)2 pathways for the nucleophilic substitution of substituted benzyl bromides can be visualized as follows:
Caption: Competing S(_N)1 and S(_N)2 pathways for substituted benzyl bromides.
This diagram illustrates that benzyl bromides with electron-donating groups (EDG) preferentially proceed through a stepwise S(_N)1 mechanism involving a stable carbocation intermediate. In contrast, those with electron-withdrawing groups (EWG) favor a concerted S(_N)2 mechanism.
Conclusion
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is a nuanced interplay of steric and electronic effects that dictate the predominant reaction mechanism. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for predicting reaction outcomes and optimizing synthetic routes. The provided data and experimental protocol serve as a valuable resource for making informed decisions in the design and execution of chemical reactions involving this important class of compounds.
References
A Comparative Guide to Quantitative NMR (qNMR) and HPLC for the Assay of Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and concentration of chemical intermediates is paramount in research and drug development to ensure the reliability of experimental results and the quality of the final product. Methyl 2-(bromomethyl)-4-cyanobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
This guide presents detailed experimental protocols and a comparative summary of the performance of each method. While specific certified validation data for this compound is not widely published, the data presented herein is representative of the performance expected for this type of analysis, based on general validation principles and data from structurally similar molecules.[1][2]
Comparison of Analytical Methods
Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) are two of the most common and powerful techniques for the assay of chemical compounds. The choice between them often depends on the specific requirements of the analysis, including the need for a primary method, the availability of reference standards, and the complexity of the sample matrix.
Quantitative NMR (qNMR) is a primary analytical method, meaning it allows for the determination of the analyte's concentration without the need for a specific reference standard of the same compound.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By using a certified internal standard of known purity, the absolute concentration or purity of the target molecule can be accurately determined.[4]
High-Performance Liquid Chromatography (HPLC) is a comparative technique that separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For quantitative analysis, the peak area of the analyte is compared to that of a reference standard of known concentration.[1] HPLC is widely used for its high sensitivity and resolving power, making it ideal for detecting and quantifying trace impurities.[1]
The following table summarizes the key performance characteristics of qNMR and HPLC for the assay of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of protons, using an internal standard.[4] | Relative quantification based on the comparison of peak areas with a reference standard after chromatographic separation.[1] |
| Reference Standard | Requires a certified internal standard of a different compound with known purity.[4] | Requires a certified reference standard of this compound.[1] |
| Selectivity | High, based on distinct chemical shifts of protons in the molecule. Signal overlap can be a challenge but can often be resolved. | High, based on the separation of the analyte from impurities. Co-elution can be an issue but can be addressed by method development.[1] |
| Accuracy (% Recovery) | Typically 98-102%[2] | Typically 98-102%[2][5] |
| Precision (%RSD) | ≤ 1%[2] | ≤ 2%[1][2] |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.999[7][8] |
| Limit of Detection (LOD) | Lower sensitivity compared to HPLC, typically in the µg/mL range. | High sensitivity, often in the ng/mL range.[9] |
| Limit of Quantitation (LOQ) | Higher than HPLC, suitable for assay of the main component. | Low, suitable for both assay and trace impurity quantification.[7][9] |
| Throughput | Lower, due to longer acquisition times required for accurate quantification (e.g., long relaxation delays).[2] | Higher, with typical run times of 15-30 minutes per sample.[2] |
| Sample Consumption | Higher (typically 5-20 mg of sample).[10] | Lower (typically in the µg range per injection). |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed during the analysis. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
This protocol describes the determination of the purity of this compound using an internal standard.
1. Materials and Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material with known purity)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., CDCl₃).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet from the -CH₂Br protons).
-
Integrate a well-resolved signal of the internal standard (e.g., the singlet from the olefinic protons of maleic acid).
-
Calculate the purity of the sample using the following equation[4]:
Where:
-
I_sample = Integral of the sample signal
-
N_sample = Number of protons for the sample signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
MW_sample = Molecular weight of the sample
-
MW_IS = Molecular weight of the internal standard
-
m_sample = Mass of the sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for the closely related compound, Methyl 2-(bromomethyl)-4-chlorobenzoate, and is expected to be suitable for this compound with minimal optimization.[1]
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).[1]
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
4. System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.[1]
5. Analysis and Purity Calculation:
-
Inject the diluent (blank), followed by the standard solution and the sample solution.
-
Record the chromatograms.
-
Calculate the purity of the sample using the following formula[1]:
Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. internationaljournalssrg.org [internationaljournalssrg.org]
- 8. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 2-(bromomethyl)-4-cyanobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(bromomethyl)-4-cyanobenzoate (CAS No. 165111-46-6), ensuring compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[1]
Operational Disposal Plan
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary guideline is to dispose of the contents and its container through an approved waste disposal plant.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Collection:
-
Designate a specific, labeled, and sealed container for the collection of this compound waste.
-
This includes any residual solid, solutions containing the compound, and any materials contaminated during handling (e.g., weighing paper, pipette tips, contaminated gloves).
-
-
Container Management:
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.
-
Hazard and Disposal Summary
| Parameter | Information | Source |
| Product Name | This compound | Ambeed, Inc. |
| CAS Number | 165111-46-6 | [1] |
| Molecular Formula | C10H8BrNO2 | [1] |
| Molecular Weight | 254.08 | [1] |
| Disposal Recommendation | Dispose of contents/container in accordance with local regulation. | [1] |
| Storage for Disposal | Store in a well-ventilated place. Keep container tightly closed. | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
